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  • Product: 2,6-diiodo-7H-purine
  • CAS: 98027-95-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2,6-diiodo-7H-purine: Structure, Synthesis, and Medicinal Chemistry Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2,6-diiodo-7H-purine, a halogenated purine derivative of significant interest in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-diiodo-7H-purine, a halogenated purine derivative of significant interest in medicinal chemistry and drug development. While less explored than its chlorinated analog, the unique reactivity of the carbon-iodine bonds presents distinct opportunities for the synthesis of novel bioactive molecules. This document will delve into the chemical structure, IUPAC nomenclature, historical and theoretical synthetic pathways, and the anticipated reactivity of 2,6-diiodo-7H-purine. A significant portion of this guide is dedicated to its potential applications as a versatile building block in the synthesis of targeted therapeutics, particularly kinase inhibitors, drawing comparisons with the well-documented chemistry of 2,6-dichloropurine.

Introduction to Halogenated Purines in Drug Discovery

Halogenated purines are a cornerstone in the synthesis of a vast array of biologically active compounds. The introduction of halogen atoms at the C2 and C6 positions of the purine scaffold dramatically influences the molecule's electronic properties and reactivity, rendering these positions susceptible to nucleophilic substitution. This reactivity is the foundation of their utility as versatile intermediates in the construction of complex molecular architectures. Among the dihalogenated purines, 2,6-dichloropurine has been extensively utilized as a precursor for a multitude of therapeutic agents. Its diiodo counterpart, 2,6-diiodo-7H-purine, while less common, offers the potential for enhanced reactivity, enabling milder reaction conditions and novel synthetic transformations. This guide aims to consolidate the available information on 2,6-diiodo-7H-purine and to provide a forward-looking perspective on its application in modern drug discovery.

Chemical Structure and Nomenclature

The fundamental structure of 2,6-diiodo-7H-purine consists of a purine core, which is a fused bicyclic heteroaromatic system comprising a pyrimidine ring and an imidazole ring. In this specific derivative, iodine atoms are substituted at the 2nd and 6th positions of the purine ring.

The IUPAC name for this compound is 2,6-diiodo-7H-purine .[1] The "-7H-" designation indicates that the hydrogen atom on the imidazole ring is located at the 7th position, which is one of the common tautomeric forms of purines.[2]

Chemical and Physical Properties

Detailed experimental data on the physical properties of 2,6-diiodo-7H-purine are scarce in publicly available literature. However, some fundamental properties can be sourced from chemical suppliers and databases.

PropertyValueSource
CAS Number 98027-95-3[1]
Molecular Formula C₅H₂I₂N₄[1]
Molecular Weight 371.91 g/mol [1]
SMILES Code IC1=C2NC=NC2=NC(I)=N1[1]
Storage Sealed in dry, 2-8°C[1]

For comparison, the properties of the more common 2,6-dichloropurine are well-documented:

PropertyValue
CAS Number 5451-40-1
Molecular Formula C₅H₂Cl₂N₄
Molecular Weight 189.00 g/mol
Appearance White to off-white crystalline powder
Melting Point 180 °C (decomposes)

The significant difference in molecular weight is due to the much larger atomic mass of iodine compared to chlorine. It is anticipated that 2,6-diiodo-7H-purine would also be a solid at room temperature, likely with a higher melting point than its dichloro-analog due to stronger intermolecular forces.

Structural Visualization

// Atom nodes N1 [label="N"]; C2 [label="C"]; N3 [label="N"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N7 [label="N"]; C8 [label="C"]; N9 [label="N"]; I_C2 [label="I"]; I_C6 [label="I"]; H_N7 [label="H"]; H_C8 [label="H"];

// Position nodes for layout C6 -- N1 [len=1.5]; N1 -- C2 [len=1.5]; C2 -- N3 [len=1.5]; N3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C4 -- N9 [len=1.5]; N9 -- C8 [len=1.5]; C8 -- N7 [len=1.5]; N7 -- C5 [len=1.5]; C2 -- I_C2 [len=1.5]; C6 -- I_C6 [len=1.5]; N7 -- H_N7 [len=1.0]; C8 -- H_C8 [len=1.0];

// Double bonds edge [style=double]; N1 -- C6; C2 -- N3; C4 -- C5; C8 -- N9; }

Caption: General synthesis of 2,6-dihalopurines from xanthine.

A more detailed, though not experimentally verified for the diiodo- derivative, protocol based on the synthesis of 2,6-dichloropurine from 2-amino-6-chloropurine is as follows:[3]

  • Diazotization: 2-Amino-6-chloropurine is treated with a diazotizing agent, such as sodium nitrite, in the presence of a strong acid.

  • Halogenation: The resulting diazonium salt is then subjected to a Sandmeyer-type reaction with an iodide source to introduce the iodine at the C2 position.

  • Second Halogenation (if starting from a different precursor): If starting from a dihydroxypurine (xanthine), both hydroxyl groups would be replaced by iodine atoms, likely using a reagent like phosphorus triiodide or a similar iodinating agent under reflux.

It is crucial to note that the direct iodination of purines can be challenging, and specific reaction conditions would need to be optimized.

Spectroscopic Properties (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2,6-diiodo-7H-purine is expected to be relatively simple. The main signals would arise from the proton at the C8 position and the proton on the N7 nitrogen. The chemical shift of the C8-H proton would likely appear in the aromatic region, downfield from the typical benzene protons due to the electron-withdrawing nature of the purine ring system. The N7-H proton signal would be broad and its chemical shift would be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show five distinct signals corresponding to the five carbon atoms of the purine ring. The carbons attached to the iodine atoms (C2 and C6) are expected to show a significant upfield shift compared to their non-halogenated counterparts due to the "heavy atom effect" of iodine. This is a characteristic feature of iodo-substituted aromatic compounds. The chemical shifts of the other carbons (C4, C5, and C8) would also be influenced by the presence of the iodine atoms.

Mass Spectrometry

The mass spectrum of 2,6-diiodo-7H-purine would be characterized by a prominent molecular ion peak (M⁺) at m/z 371.91. The isotopic pattern would be simple as iodine is monoisotopic (¹²⁷I). Fragmentation patterns would likely involve the loss of iodine atoms and potentially the cleavage of the purine ring system.

Reactivity and Synthetic Applications

The synthetic utility of 2,6-diiodo-7H-purine lies in the high reactivity of the carbon-iodine bonds towards nucleophilic substitution and metal-catalyzed cross-coupling reactions. The C-I bond is weaker and more polarizable than the C-Cl bond, making 2,6-diiodo-7H-purine a more reactive substrate than 2,6-dichloropurine. This enhanced reactivity can allow for milder reaction conditions and may enable transformations that are difficult to achieve with the dichloro-analog.

Nucleophilic Aromatic Substitution (SNAAr)

The C2 and C6 positions of the purine ring are electron-deficient and are thus activated for nucleophilic aromatic substitution. A wide range of nucleophiles, including amines, alcohols, and thiols, can displace the iodide ions. The greater reactivity of the C-I bond allows for these reactions to proceed under milder conditions, often at lower temperatures and with weaker bases, as compared to the corresponding reactions with 2,6-dichloropurine.

G Diiodopurine 2,6-diiodo-7H-purine SubstitutedPurine 2,6-Disubstituted Purine Diiodopurine->SubstitutedPurine Nucleophile (Nu-H) Base

Caption: Nucleophilic substitution on 2,6-diiodo-7H-purine.

Metal-Catalyzed Cross-Coupling Reactions

The C-I bonds of 2,6-diiodo-7H-purine are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, providing access to a diverse range of substituted purine derivatives. The higher reactivity of the C-I bond in oxidative addition to palladium(0) complexes often translates to higher yields and faster reaction times compared to C-Cl bonds.

Application in the Synthesis of Kinase Inhibitors

A significant application of dihalogenated purines is in the synthesis of kinase inhibitors. Many kinase inhibitors feature a substituted purine scaffold that mimics the adenine core of ATP, allowing them to bind to the ATP-binding site of kinases. The ability to selectively introduce different substituents at the C2 and C6 positions of the purine ring is crucial for tuning the potency and selectivity of these inhibitors.

The enhanced reactivity of 2,6-diiodo-7H-purine makes it an attractive starting material for the rapid generation of libraries of potential kinase inhibitors. For instance, sequential cross-coupling reactions can be employed to introduce different aryl or alkyl groups at the C2 and C6 positions, leading to a wide range of molecular diversity.

Comparative Analysis: 2,6-Diiodopurine vs. 2,6-Dichloropurine

Feature2,6-Diiodopurine2,6-Dichloropurine
Reactivity HigherLower
Bond Strength (C-X) WeakerStronger
Leaving Group Ability BetterPoorer
Reaction Conditions MilderHarsher
Cost & Availability Generally higher cost, less commonLower cost, widely available
Synthetic Utility Excellent for cross-coupling and substitutions under mild conditionsGood for a wide range of substitutions, often requiring more forcing conditions

The choice between using 2,6-diiodopurine and 2,6-dichloropurine in a synthetic campaign will depend on the specific requirements of the reaction, the desired reactivity, and economic considerations. The diiodo-derivative offers advantages in terms of reactivity and milder conditions, which can be crucial for sensitive substrates.

Conclusion and Future Outlook

2,6-diiodo-7H-purine, while not as extensively studied as its chlorinated counterpart, represents a valuable and highly reactive building block for organic synthesis and medicinal chemistry. Its enhanced reactivity towards nucleophilic substitution and metal-catalyzed cross-coupling reactions opens up avenues for the efficient synthesis of complex purine derivatives under mild conditions. The development of robust and scalable synthetic routes to 2,6-diiodo-7H-purine would undoubtedly accelerate its adoption in drug discovery programs, particularly in the quest for novel kinase inhibitors and other targeted therapeutics. Further research into the experimental characterization of its physical and spectral properties is warranted to fully unlock the potential of this versatile molecule.

References

  • Swager, T. M., et al. (2009). Synthesis of 2,6-dinitrotriptycene and its derivatives. [Link]

  • Toshimitsu, A., et al. (2021). Discovery of 2,6-Dihalopurines as Stomata Opening Inhibitors. [Link]

  • Ishikura, M., et al. (2002). Process for preparing 2,6-dichloropurine. U.S.
  • PubChem. 2,6-Diaminopurine. [Link]

  • Toshimitsu, A., et al. (2021). Discovery of 2,6-Dihalopurines as Stomata Opening Inhibitors: Implication of an LRX-mediated H+-ATPase Phosphorylation Pathway. [Link]

  • PubChem. 2,6-Dichloropurine. [Link]

  • Cadet, J., et al. (2013). One-electron oxidation reactions of purine and pyrimidine bases in cellular DNA. [Link]

  • Spergel, S. H., et al. (2018). Bond Formation at C8 in the Nucleoside and Nucleotide Purine Scaffold: An Informative Selection. [Link]

  • Kim, J. H., et al. (2019). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. [Link]

  • Graham, T. R., et al. (2023). Spectroscopic features of dissolved iodine in pristine and gamma-irradiated nitric acid solutions. [Link]

  • Toshimitsu, A., et al. (2021). Discovery of 2,6-Dihalopurines as Stomata Opening Inhibitors: Implication of an LRX-mediated H+-ATPase Phosphorylation Pathway. [Link]

  • Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. [Link]

  • B-R, A., et al. (2010). Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design. [Link]

  • de Bucourt, M., et al. (2023). Influence of contrast medium on tophus detection using dual-energy CT: phantom study and clinical illustration. [Link]

  • Gulea, M., et al. (2017). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. [Link]

  • Reddy, P. R., et al. (2016). Pre-concentration of Penicillamine using Fe3O4NPS and Analysis of it in Drug Formulations through Spectroscopic Method. [Link]

  • Dirty Medicine. (2021). Purine Salvage Pathway. [Link]

  • Piguel, S., & Legraverend, M. (2007). Selective amidation of 2,6-dihalogenopurines: application to the synthesis of new 2,6,9-trisubstituted purines. [Link]

  • Graham, T. R., et al. (2023). Spectroscopic features of dissolved iodine in pristine and gamma- irradiated nitric acid solutions. [Link]

  • El-Sayed, N. F., et al. (2024). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. [Link]

  • ChemAxon. NMR Predictor. [Link]

  • Wikipedia. Purine. [Link]

  • Dolzhenko, A. V., et al. (2014). 1,3,5-Triazine-based analogues of purine: from isosteres to privileged scaffolds in medicinal chemistry. [Link]

  • Anderson, N. G., et al. (2010). Spectroscopic (Multi-Energy) CT Distinguishes Iodine and Barium Contrast Material in MICE. [Link]

  • Abraham, G. E. (2016). Spectroscopic assessment of magnascent® iodine. [Link]

  • JJ Medicine. (2017). Purine and Pyrimidine Catabolism Pathway - Nucleotide Breakdown - Biochemistry Lesson. [Link]

  • Bai, S., et al. (2010). 15N and 13C NMR Chemical Shifts of 6-(fluoro, Chloro, Bromo, and Iodo)purine 2'-deoxynucleosides: Measurements and Calculations. [Link]

  • Potacek, M., et al. (2016). Catalytic C—H Bond Functionalization of Purine and Pyrimidine Nucleosides: A Synthetic and Mechanistic Perspective. [Link]

  • ACD/Labs. NMR Prediction. [Link]

  • Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]

  • Shaw, G., et al. (1979). Purines, pyrimidines, and imidazoles. Part XLIII. Halogenation of N-3-methylbut-2-enylphthalimide; new syntheses of zeatin analogues. [Link]

  • Vilar, S., et al. (2010). Halogen atoms in the modern medicinal chemistry: hints for the drug design. [Link]

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Exploratory

An In-Depth Technical Guide to 2,6-Diiodo-7H-purine: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals CAS Number: 98027-95-3 Abstract This technical guide provides a comprehensive overview of 2,6-diiodo-7H-purine, a key synthetic intermediate in the developm...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 98027-95-3

Abstract

This technical guide provides a comprehensive overview of 2,6-diiodo-7H-purine, a key synthetic intermediate in the development of novel purine derivatives for therapeutic applications. The document details its synthesis from readily available precursors, focusing on the rationale behind the chosen synthetic strategies. It further outlines the analytical techniques for its characterization and explores its versatile applications in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other biologically active molecules. This guide is intended to be a valuable resource for researchers and drug development professionals working in the field of purine chemistry and targeted therapeutics.

Introduction: The Significance of the Purine Scaffold and the Role of 2,6-Diiodo-7H-purine

The purine ring system is a fundamental heterocyclic scaffold found in a vast array of biologically significant molecules, including nucleic acids (adenine and guanine), coenzymes (ATP, GTP), and signaling molecules (cAMP). This inherent biological relevance has made the purine scaffold a privileged structure in medicinal chemistry and drug discovery. By modifying the purine core at various positions, chemists can generate diverse libraries of compounds with a wide range of pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties.

2,6-Diiodo-7H-purine has emerged as a crucial building block in this endeavor. The two iodine atoms at the 2 and 6 positions serve as versatile synthetic handles, enabling the introduction of a wide variety of substituents through cross-coupling reactions. The carbon-iodine bond is relatively weak, making it an excellent leaving group for reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. This allows for the late-stage functionalization of the purine core, a highly desirable feature in the optimization of lead compounds. The strategic use of 2,6-diiodo-7H-purine provides an efficient pathway to novel 2,6-disubstituted purine derivatives, which are often investigated as potent and selective inhibitors of various protein kinases and other therapeutic targets.

Synthesis of 2,6-Diiodo-7H-purine: A Strategic Approach

The most common and practical synthetic route to 2,6-diiodo-7H-purine involves a halogen exchange reaction, specifically a Finkelstein-type reaction, starting from the more accessible 2,6-dichloropurine.

Synthesis of the Precursor: 2,6-Dichloropurine

2,6-Dichloropurine is a commercially available starting material. For researchers opting to synthesize it in the laboratory, a common method involves the chlorination of xanthine.

Experimental Protocol: Synthesis of 2,6-Dichloropurine from Xanthine

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reagents: To the flask, add xanthine and a significant excess of phosphorus oxychloride (POCl₃). A tertiary amine, such as N,N-dimethylaniline or triethylamine, is often added as a catalyst.

  • Reaction Conditions: The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice.

  • Isolation and Purification: The resulting precipitate, crude 2,6-dichloropurine, is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or water.[1]

Causality Behind Experimental Choices:

  • Phosphorus oxychloride (POCl₃): This is a powerful chlorinating agent capable of converting the hydroxyl groups of xanthine into chlorine atoms. The large excess is used to drive the reaction to completion.

  • Tertiary Amine Catalyst: The amine acts as a catalyst by forming a more reactive intermediate with POCl₃, thereby accelerating the chlorination process.

  • Reflux Conditions: The elevated temperature is necessary to overcome the activation energy of the reaction and ensure a reasonable reaction rate.

  • Quenching with Ice: This is a critical step to decompose any remaining POCl₃ and to precipitate the product. This must be done with extreme care due to the highly exothermic and vigorous reaction of POCl₃ with water.

Halogen Exchange: From Dichloro to Diiodo

The conversion of 2,6-dichloropurine to 2,6-diiodo-7H-purine is typically achieved through a Finkelstein reaction. This SɴAr (Nucleophilic Aromatic Substitution) reaction involves the displacement of the chloride ions by iodide ions.

Experimental Protocol: Synthesis of 2,6-Diiodo-7H-purine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,6-dichloropurine in a suitable polar aprotic solvent such as acetone or acetonitrile.

  • Reagents: Add an excess of an iodide salt, typically sodium iodide (NaI) or potassium iodide (KI).

  • Reaction Conditions: The reaction mixture is heated to reflux for an extended period, often 24-48 hours. The progress of the reaction should be monitored by TLC or HPLC.

  • Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with a sodium thiosulfate solution to remove any residual iodine, followed by brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product. Purification is typically achieved by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Polar Aprotic Solvent: Solvents like acetone or acetonitrile are used because they effectively dissolve the organic substrate and the iodide salt while not solvating the leaving chloride ion as strongly as protic solvents, thus favoring the SɴAr mechanism. The insolubility of the resulting sodium or potassium chloride in acetone can also help drive the reaction to completion according to Le Chatelier's principle.[2]

  • Excess Iodide Salt: A large excess of the iodide salt is used to shift the equilibrium of the reaction towards the formation of the diiodo product.[2][3]

  • Reflux Conditions: The increased temperature accelerates the rate of the nucleophilic substitution reaction.

  • Sodium Thiosulfate Wash: This step is crucial for removing any elemental iodine that may have formed during the reaction, which would otherwise contaminate the final product.

Synthesis_of_2_6_Diiodo_7H_purine Xanthine Xanthine Dichloropurine 2,6-Dichloropurine Xanthine->Dichloropurine  POCl₃, Tertiary Amine (Chlorination)   Diiodopurine 2,6-Diiodo-7H-purine (CAS: 98027-95-3) Dichloropurine->Diiodopurine  NaI or KI, Acetone (Finkelstein Reaction)  

Caption: Synthetic pathway to 2,6-diiodo-7H-purine.

Physicochemical Properties and Characterization

A thorough characterization of 2,6-diiodo-7H-purine is essential to confirm its identity and purity before its use in subsequent reactions.

PropertyValue
CAS Number 98027-95-3
Molecular Formula C₅H₂I₂N₄
Molecular Weight 371.91 g/mol
Appearance Off-white to yellow solid
Solubility Soluble in polar organic solvents such as DMSO and DMF
Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing a signal for the C8-H proton and a broad signal for the N7-H proton. The exact chemical shifts will be dependent on the solvent used.

    • ¹³C NMR: The carbon NMR spectrum will provide signals for the five carbon atoms of the purine ring. The carbons attached to the iodine atoms (C2 and C6) will exhibit characteristic chemical shifts.

  • Mass Spectrometry (MS): Mass spectrometry is a critical tool for confirming the molecular weight of 2,6-diiodo-7H-purine. The mass spectrum will show a prominent molecular ion peak (M+) at m/z 371.91. The isotopic pattern will also be characteristic of a molecule containing two iodine atoms.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for N-H and C-H stretching, as well as fingerprint region absorptions corresponding to the purine ring system.

Applications in Medicinal Chemistry and Drug Discovery

The primary utility of 2,6-diiodo-7H-purine lies in its role as a versatile intermediate for the synthesis of 2,6-disubstituted purine libraries. The differential reactivity of the C2-I and C6-I bonds can sometimes be exploited for sequential, site-selective modifications, although this can be challenging.

Applications_of_2_6_Diiodo_7H_purine Diiodopurine 2,6-Diiodo-7H-purine Suzuki Suzuki-Miyaura Coupling Diiodopurine->Suzuki Sonogashira Sonogashira Coupling Diiodopurine->Sonogashira Buchwald Buchwald-Hartwig Amination Diiodopurine->Buchwald Disubstituted 2,6-Disubstituted Purine Derivatives Suzuki->Disubstituted Sonogashira->Disubstituted Buchwald->Disubstituted

Caption: Key cross-coupling reactions utilizing 2,6-diiodo-7H-purine.

Synthesis of Kinase Inhibitors

A significant application of 2,6-diiodo-7H-purine is in the synthesis of kinase inhibitors. Many 2,6-disubstituted purines have been shown to be potent inhibitors of various kinases, which are key targets in oncology and inflammatory diseases. For example, derivatives of the natural product purvalanol B, which feature substitutions at the 2 and 6 positions, are potent inhibitors of cyclin-dependent kinases (CDKs).

Exemplary Workflow: Synthesis of a 2,6-Disubstituted Purine Library

  • Reaction Setup: A parallel synthesizer or an array of reaction vials can be used for library synthesis.

  • Suzuki-Miyaura Coupling: To each vial containing 2,6-diiodo-7H-purine, a different boronic acid or boronate ester is added, along with a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent system (e.g., dioxane/water or DME).

  • Reaction Conditions: The reactions are typically heated to 80-100 °C for several hours.

  • Work-up and Purification: After the reaction, the crude products are subjected to high-throughput purification, often using preparative HPLC-MS.

  • Biological Screening: The purified compounds are then screened for their biological activity in relevant assays.

Development of Other Biologically Active Molecules

Beyond kinase inhibitors, the 2,6-disubstituted purine scaffold has been explored for a variety of other therapeutic targets. The ability to readily introduce diverse chemical functionalities at the 2 and 6 positions allows for the fine-tuning of a compound's properties, including its potency, selectivity, and pharmacokinetic profile.

Conclusion

2,6-Diiodo-7H-purine is a highly valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis from 2,6-dichloropurine and its utility in a range of cross-coupling reactions make it an indispensable tool for the generation of diverse libraries of 2,6-disubstituted purine derivatives. The continued exploration of the chemical space accessible from this intermediate is expected to yield novel therapeutic agents with improved efficacy and safety profiles for the treatment of a wide range of diseases.

References

  • Schultz, P. G., et al. (2018). Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells. Molecules, 23(8), 2084. [Link]

  • Finkelstein, H. (1910). Über die Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528-1532. [Link]

  • Kawashima, H., & Kumashiro, I. (1967). U.S. Patent No. 3,314,938. Washington, DC: U.S.
  • Finkelstein Reaction. In Wikipedia. Retrieved January 26, 2026, from [Link]

  • Organic Chemistry Portal. Finkelstein Reaction. [Link]

Sources

Foundational

Spectroscopic Blueprint of 2,6-diiodo-7H-purine: A Technical Guide for Researchers

Introduction: The Significance of 2,6-diiodo-7H-purine in Drug Discovery and Chemical Biology Purine scaffolds are fundamental building blocks in medicinal chemistry and chemical biology, forming the core of nucleobases...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2,6-diiodo-7H-purine in Drug Discovery and Chemical Biology

Purine scaffolds are fundamental building blocks in medicinal chemistry and chemical biology, forming the core of nucleobases and a plethora of bioactive molecules. Among the vast array of purine derivatives, halogenated purines serve as versatile intermediates for the synthesis of novel compounds with significant therapeutic potential. 2,6-diiodo-7H-purine, in particular, is a highly valuable, yet under-documented, precursor. The two iodine substituents at the C2 and C6 positions offer reactive handles for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse functionalities and the construction of complex molecular architectures. Understanding the precise spectroscopic characteristics of this key intermediate is paramount for reaction monitoring, quality control, and the unambiguous identification of its downstream products.

This in-depth technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, and MS) for 2,6-diiodo-7H-purine. As direct, published spectral data for this specific molecule is scarce, this guide combines established principles of spectroscopy, data from closely related analogs, and predictive analysis to offer a robust and reliable spectroscopic blueprint for researchers, scientists, and drug development professionals.

Molecular Structure and Key Spectroscopic Features

The structural framework of 2,6-diiodo-7H-purine dictates its characteristic spectroscopic signatures. The purine core consists of a fused pyrimidine and imidazole ring system. The presence of two electron-withdrawing iodine atoms significantly influences the electronic environment of the purine ring, which is reflected in its NMR, IR, and MS data.

Caption: Molecular structure of 2,6-diiodo-7H-purine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of 2,6-diiodo-7H-purine in solution. The key features to analyze are the chemical shifts of the protons and carbons, which are highly sensitive to the electronic effects of the iodine substituents.

¹H NMR Spectroscopy

Expected Spectrum: The ¹H NMR spectrum of 2,6-diiodo-7H-purine is expected to be relatively simple, showing two key signals: one for the C8-H proton and another for the N7-H proton.

  • C8-H Proton: The proton at the C8 position is the only proton directly attached to the purine ring. Its chemical shift is anticipated to be in the downfield region, typically between δ 8.0 and 8.5 ppm . This downfield shift is due to the deshielding effect of the aromatic ring currents and the electron-withdrawing nature of the adjacent nitrogen atoms.

  • N7-H Proton: The proton on the N7 nitrogen of the imidazole ring is expected to be a broad singlet, with a chemical shift that can be highly variable depending on the solvent, concentration, and temperature. In a non-protic solvent like DMSO-d₆, this peak could appear significantly downfield, potentially in the range of δ 13.0 - 14.0 ppm . In protic solvents, this proton may exchange with the solvent, leading to a broader signal or its complete disappearance.

Experimental Protocol for ¹H NMR Acquisition:

  • Sample Preparation: Dissolve 5-10 mg of 2,6-diiodo-7H-purine in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical, as it will affect the chemical shift of the N-H proton. DMSO-d₆ is often preferred for observing exchangeable protons.

  • Instrument Setup:

    • Use a standard 5 mm NMR tube.

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Set the spectral width to cover the range of 0-16 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to at least 2 seconds to ensure quantitative integration if needed.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at δ 2.50 ppm).

    • Integrate the signals to determine the relative proton ratios.

¹³C NMR Spectroscopy

Expected Spectrum: The ¹³C NMR spectrum will provide crucial information about the carbon framework of the molecule. Due to the influence of the iodine atoms, the chemical shifts of the carbon atoms directly attached to iodine (C2 and C6) will be significantly affected.

  • C2 and C6: These carbons are expected to be highly deshielded due to the electronegativity of the attached iodine atoms. However, the "heavy atom effect" of iodine can also lead to significant line broadening, sometimes making these signals difficult to observe. Their chemical shifts are predicted to be in the range of δ 150-160 ppm .

  • C4 and C5: These quaternary carbons will also be in the downfield region, influenced by the surrounding nitrogen and halogenated carbons. Expected chemical shifts are in the range of δ 145-155 ppm .

  • C8: The carbon bearing the only proton on the purine ring is expected to be found around δ 140-145 ppm .

Summary of Predicted NMR Data:

NucleusPredicted Chemical Shift (δ ppm)MultiplicityNotes
¹H8.0 - 8.5SingletC8-H
¹H13.0 - 14.0Broad SingletN7-H (in DMSO-d₆)
¹³C150 - 160SingletC2, C6 (may be broad)
¹³C145 - 155SingletC4, C5
¹³C140 - 145SingletC8

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups and vibrational modes within the molecule. For 2,6-diiodo-7H-purine, the key absorptions will be related to N-H and C=N stretching, as well as aromatic ring vibrations.

Expected Spectrum:

  • N-H Stretching: A broad absorption band in the region of 3100-2700 cm⁻¹ is characteristic of the N-H stretching of the imidazole ring, often broadened due to hydrogen bonding in the solid state.

  • Aromatic C-H Stretching: While the purine ring itself has only one C-H bond, this may give rise to a weak absorption above 3000 cm⁻¹.

  • C=N and C=C Stretching: The stretching vibrations of the purine ring system will result in a series of sharp to medium intensity bands in the 1650-1400 cm⁻¹ region.

  • C-I Stretching: The carbon-iodine stretching vibrations are expected to appear in the far-infrared region, typically below 600 cm⁻¹ .

Experimental Protocol for IR (ATR) Acquisition:

  • Sample Preparation: Place a small amount of the solid 2,6-diiodo-7H-purine sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Collect a background spectrum of the clean ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing:

    • Perform an ATR correction if necessary.

    • Label the significant peaks in the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and elemental composition of 2,6-diiodo-7H-purine. The presence of two iodine atoms will result in a characteristic isotopic pattern for the molecular ion.

Expected Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): The molecular weight of C₅H₂I₂N₄ is 371.86 g/mol . Therefore, the molecular ion peak is expected at m/z 372 . Since iodine has only one stable isotope (¹²⁷I), there will not be an isotopic cluster due to the halogen itself.

  • Fragmentation Pattern: The fragmentation of the purine ring is a complex process. Common fragmentation pathways for purines involve the sequential loss of HCN and other small neutral molecules. For 2,6-diiodo-7H-purine, key fragmentation ions could include:

    • [M-I]⁺: Loss of an iodine radical (m/z 245).

    • [M-2I]⁺: Loss of both iodine radicals (m/z 118).

    • Ions resulting from the cleavage of the purine ring.

MS_Fragmentation_Pathway M [C₅H₂I₂N₄]⁺ m/z = 372 M_minus_I [C₅H₂IN₄]⁺ m/z = 245 M->M_minus_I - I• M_minus_2I [C₅H₂N₄]⁺ m/z = 118 M_minus_I->M_minus_2I - I• Ring_Fragments Ring Fragments (e.g., loss of HCN) M_minus_2I->Ring_Fragments

Caption: Plausible mass spectrometry fragmentation pathway for 2,6-diiodo-7H-purine.

Experimental Protocol for MS (EI) Acquisition:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection of a dilute solution if using a GC-MS or LC-MS system.

  • Instrument Setup:

    • Use an electron ionization (EI) source with a standard electron energy of 70 eV.

    • Set the mass analyzer to scan a range that includes the expected molecular ion (e.g., m/z 50-500).

  • Data Analysis:

    • Identify the molecular ion peak.

    • Propose structures for the major fragment ions.

    • High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and key fragments.

Synthesis and Self-Validation

Proposed Synthetic Workflow:

Synthesis_Workflow Start 2,6-Dichloropurine Reaction Finkelstein-type Reaction (e.g., NaI, Acetone) Start->Reaction Product 2,6-Diiodo-7H-purine Reaction->Product Purification Purification (Crystallization or Chromatography) Product->Purification Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization

Caption: Proposed workflow for the synthesis and characterization of 2,6-diiodo-7H-purine.

Self-Validating Protocol:

The integrity of the synthesized 2,6-diiodo-7H-purine can be confirmed by a combination of the spectroscopic techniques described above.

  • ¹H NMR: The presence of the C8-H and N7-H protons in the expected regions and with the correct integration confirms the integrity of the purine ring.

  • Mass Spectrometry: Observation of the correct molecular ion at m/z 372 confirms the successful incorporation of two iodine atoms.

  • ¹³C NMR: The number of carbon signals should match the number of unique carbons in the molecule, and their chemical shifts should be consistent with the proposed structure.

  • IR Spectroscopy: The presence of characteristic N-H and aromatic ring vibrations provides further evidence for the purine structure.

Conclusion

This technical guide provides a detailed spectroscopic blueprint for 2,6-diiodo-7H-purine, a key building block in synthetic and medicinal chemistry. By combining predictive analysis with established spectroscopic principles and protocols, researchers can confidently identify and characterize this important compound. The provided methodologies for NMR, IR, and MS analysis, along with a proposed synthetic and validation workflow, offer a comprehensive resource for scientists working with halogenated purine derivatives. The data and protocols herein should facilitate the efficient and accurate use of 2,6-diiodo-7H-purine in the development of novel therapeutics and chemical probes.

References

As direct spectroscopic data for 2,6-diiodo-7H-purine is not widely published, the references below provide foundational knowledge and data for related compounds and techniques that inform the predictions and protocols in this guide.

  • Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines. Organic & Biomolecular Chemistry, 2004, 2, 2839-2844. [Link]

  • 2,6-Dichloro-7-isopropyl-7H-purine. Acta Crystallographica Section E, 2012, 68, o1585. [Link]

  • Mass Spectrometry of Halogen-Containing Organic Compounds. Russian Chemical Reviews, 2005, 74, 7, 653–674. [Link]

  • Purines. IV. The Infrared Spectrum of Purine and Certain Substituted Purine Derivatives. Journal of the American Chemical Society, 1951, 73, 8, 3584–3590. [Link]

  • ¹H-NMR Spectroscopy of Body Fluids: Inborn Errors of Purine and Pyrimidine Metabolism. Clinical Chemistry, 1999, 45, 4, 539–548. [Link]

Exploratory

An In-Depth Technical Guide to the Key Reactive Sites on the 2,6-Diiodopurine Scaffold

For Researchers, Scientists, and Drug Development Professionals The 2,6-diiodopurine scaffold is a versatile building block in medicinal chemistry, offering multiple reactive sites for the strategic introduction of diver...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 2,6-diiodopurine scaffold is a versatile building block in medicinal chemistry, offering multiple reactive sites for the strategic introduction of diverse functionalities. This guide provides a comprehensive overview of the key reactive centers on the 2,6-diiodopurine core, detailing the principles of their reactivity and providing field-proven insights into their selective functionalization.

The Landscape of Reactivity: An Overview

The 2,6-diiodopurine scaffold possesses three primary loci for chemical modification: the electrophilic carbon centers at the C2 and C6 positions, and the nucleophilic nitrogen atoms of the purine ring system, primarily at the N7 and N9 positions. The inherent electronic properties of the purine ring, coupled with the nature of the iodo-substituents, create a predictable yet highly versatile platform for synthetic elaboration.

Figure 1: Key reactive sites on the 2,6-diiodopurine scaffold.

A fundamental principle governing the reactivity of this scaffold is the pronounced electrophilicity of the C6 position compared to the C2 position. This differential reactivity is a consequence of the electron-withdrawing nature of the pyrimidine ring, which is more pronounced at the C6 position. This inherent electronic bias allows for a high degree of regioselectivity in a variety of transformations.

Reactions at the Electrophilic Centers: C6 and C2

The carbon-iodine bonds at the C2 and C6 positions are the primary handles for introducing molecular diversity. These sites readily participate in both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The greater reactivity of the C6 position towards nucleophiles is a well-established principle in dihalogenated purine chemistry. This allows for the selective displacement of the C6-iodide with a range of nucleophiles, leaving the C2-iodide intact for subsequent transformations.

Causality Behind Experimental Choices: The choice of solvent and base is critical in SNAr reactions. A polar aprotic solvent like DMF or DMSO is typically employed to dissolve the purine substrate and facilitate the formation of the charged Meisenheimer intermediate. The choice of base depends on the nucleophile; for amines, an excess of the amine itself or a non-nucleophilic base like diisopropylethylamine (DIPEA) is often sufficient. For less nucleophilic species, a stronger base such as sodium hydride (NaH) may be required to deprotonate the nucleophile.

Self-Validating System: The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The significant difference in polarity between the starting diiodopurine and the monosubstituted product allows for straightforward tracking of the conversion. The appearance of a new, more polar spot (or peak) corresponding to the product and the concomitant disappearance of the starting material validate the progress of the reaction.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions at the C6 Position

NucleophileReagents and ConditionsProductYield (%)
R-NH₂Amine (excess), EtOH or i-PrOH, reflux2-Iodo-6-aminopurine derivativeGood to Excellent
Ar-NH₂Amine, DIPEA, n-BuOH, 110 °C2-Iodo-6-anilino-purine derivativeModerate to High
R-OHNaH, R-OH, THF, rt to reflux2-Iodo-6-alkoxypurine derivativeVaries
R-SHNaH, R-SH, DMF, rt2-Iodo-6-alkylthiopurine derivativeGood to Excellent

Following the initial substitution at C6, the less reactive C2 position can be functionalized under more forcing conditions or by employing a different class of reaction, such as a palladium-catalyzed cross-coupling.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for the functionalization of the C2 and C6 positions with a wide array of carbon- and heteroatom-based fragments. The general order of reactivity for oxidative addition to the palladium(0) catalyst is C-I > C-Br > C-Cl, making the 2,6-diiodopurine scaffold highly amenable to these transformations.

The Suzuki-Miyaura coupling enables the formation of C-C bonds by reacting the diiodopurine with an organoboron reagent. Excellent regioselectivity can be achieved, with the C6 position reacting preferentially under carefully controlled conditions.

Causality Behind Experimental Choices: The choice of palladium catalyst and ligand is paramount in achieving high yields and selectivity. For the selective mono-arylation at the C6 position of a dihalopurine, Pd(PPh₃)₄ is a commonly used and effective catalyst. The use of a slight excess of the boronic acid (typically 1.1-1.2 equivalents) ensures complete consumption of the starting material without promoting significant disubstitution. Anhydrous conditions are often preferred for coupling with electron-rich boronic acids, while aqueous solvent systems can be beneficial for electron-poor counterparts.[1]

Self-Validating System: The reaction can be monitored by TLC or LC-MS. The formation of the mono-arylated product will result in a significant change in Rf value and a corresponding mass peak. The absence of the di-substituted product under optimized conditions confirms the selectivity of the transformation.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at C6

  • To a solution of 9-benzyl-2,6-dichloropurine (as an analogue for 2,6-diiodopurine) (1.0 eq) in toluene are added the desired arylboronic acid (1.5 eq), K₂CO₃ (1.25 eq), and Pd(PPh₃)₄ (0.025 eq).[2]

  • The reaction mixture is heated to 100 °C under an inert atmosphere (e.g., argon) and stirred for the appropriate time (typically monitored by TLC).

  • Upon completion, the reaction is cooled to room temperature and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the 9-benzyl-2-chloro-6-arylpurine.[2]

Note: While this protocol uses 2,6-dichloropurine, the principles are directly applicable to 2,6-diiodopurine, with the C-I bond being even more reactive.

The Sonogashira coupling allows for the introduction of alkyne moieties, which are valuable functional groups for further elaboration via click chemistry or other transformations. Similar to the Suzuki coupling, the C6 position exhibits higher reactivity.

Figure 2: General workflow for Sonogashira coupling at the C6 position.

Causality Behind Experimental Choices: The Sonogashira reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst. The base, usually an amine such as triethylamine or diisopropylamine, serves both to neutralize the HX byproduct and to act as the solvent in some cases. The reaction is generally carried out under an inert atmosphere to prevent oxidative homocoupling of the alkyne (Glaser coupling).

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the C6 and C2 positions. This reaction offers a valuable alternative to classical SNAr for the synthesis of aminopurines, particularly with less nucleophilic amines.

Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination is highly dependent on the choice of the phosphine ligand. Bulky, electron-rich ligands such as Xantphos are often effective for the amidation of dihalogenated purines. The choice of base is also crucial, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) being commonly employed.

Reactions at the Nucleophilic Centers: N7 and N9

The imidazole nitrogen atoms of the purine ring, N7 and N9, are nucleophilic and can be readily alkylated or glycosylated. The regioselectivity of these reactions is influenced by a number of factors, including the nature of the electrophile, the reaction conditions, and the presence of substituents on the purine ring.

In general, alkylation of 2,6-dihalopurines with alkyl halides under basic conditions often leads to a mixture of N9 and N7 isomers, with the N9 isomer typically being the major product.[2] The N9 position is generally more thermodynamically stable and sterically accessible.

Causality Behind Experimental Choices: The choice of base and solvent can influence the N9/N7 ratio. For example, using a strong base like sodium hydride in a polar aprotic solvent like DMF typically favors N9 alkylation. Conversely, certain Lewis acids can be used to direct substitution towards the N7 position. For instance, the use of SnCl₄ as a catalyst in the reaction of N-trimethylsilylated purines with tert-alkyl halides has been shown to favor the formation of the N7 isomer under kinetically controlled conditions.[3]

Self-Validating System: The N9 and N7 isomers can often be separated by column chromatography and distinguished by spectroscopic methods, particularly 1H and 13C NMR. The chemical shifts of the purine ring protons and carbons are sensitive to the position of substitution. For example, in 6-chloropurines, the C5 chemical shift is a key indicator, with N9-substituted isomers showing a downfield shift compared to their N7 counterparts.[4]

Table 2: Factors Influencing N9 vs. N7 Selectivity in Alkylation

FactorFavors N9Favors N7
Reaction Control ThermodynamicKinetic
Base Strong bases (e.g., NaH)-
Catalyst -Lewis acids (e.g., SnCl₄)
Steric Hindrance Less hindered electrophilesBulky electrophiles (in some cases)

Sequential Functionalization Strategies

The differential reactivity of the C6, C2, and N9/N7 positions allows for the development of sequential functionalization strategies to construct complex, multi-substituted purine derivatives. A common and powerful approach involves:

  • N9-Alkylation: Protection of the imidazole nitrogen, which also serves to improve solubility.

  • C6-Functionalization: Selective reaction at the more reactive C6 position via SNAr or a palladium-catalyzed cross-coupling.

  • C2-Functionalization: Modification of the less reactive C2 position under different reaction conditions.

Figure 3: A representative sequential functionalization workflow.

This stepwise approach provides a high degree of control over the final structure and allows for the introduction of a wide range of substituents in a regioselective manner.

Conclusion

The 2,6-diiodopurine scaffold is a privileged platform in drug discovery and chemical biology due to its well-defined and differentially reactive sites. A thorough understanding of the electronic and steric factors governing the reactivity of the C6, C2, and N9/N7 positions enables the rational design of synthetic routes to novel and complex purine derivatives. The methodologies outlined in this guide, from selective nucleophilic aromatic substitution to a variety of palladium-catalyzed cross-coupling reactions and regioselective N-alkylation, provide a robust and versatile toolbox for researchers in the field.

References

  • Reyes-Vidal, C., et al. (2019). Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. Molecules, 25(1), 53. [Link]

  • Hocek, M., & Dvorakova, H. (2003). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. Collection of Czechoslovak Chemical Communications, 68(4), 779-792. [Link]

  • Perlikova, P., et al. (2020). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 5(4), 1956-1967. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Buchwald–Hartwig Amination of Aryl and Heteroaryl Halides and Triflates. Chemical Reviews, 116(19), 12564-12649. [Link]

Sources

Foundational

Illuminating the Molecular Architecture: An In-depth Technical Guide to the X-ray Crystallography of 2,6-Dihalogenated Purine Analogs

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive technical guide delves into the critical aspects of determining the three-dimensional structure of 2,6-dihalogenated purine anal...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide delves into the critical aspects of determining the three-dimensional structure of 2,6-dihalogenated purine analogs, with a particular focus on 2,6-diiodopurine and its close structural relatives, through the powerful technique of single-crystal X-ray crystallography. As scaffolds of significant interest in medicinal chemistry and drug design, a precise understanding of their molecular geometry is paramount for structure-activity relationship (SAR) studies and rational drug design. This guide provides a holistic overview, from the strategic synthesis of these compounds and the nuanced art of their crystallization to the intricacies of X-ray diffraction data collection and the final stages of structure solution and refinement. By elucidating the causality behind experimental choices and grounding protocols in established principles, this document serves as an essential resource for researchers aiming to leverage crystallographic insights in their pursuit of novel therapeutics.

Introduction: The Significance of 2,6-Dihalogenated Purines in Drug Discovery

Purine analogs have long been a cornerstone in the development of therapeutic agents, acting as mimics of endogenous nucleobases to modulate the activity of a wide array of enzymes and receptors. The introduction of halogen atoms at the 2 and 6 positions of the purine ring system dramatically influences the molecule's electronic properties, lipophilicity, and potential for forming specific non-covalent interactions, such as halogen bonds. These modifications can lead to enhanced binding affinity, improved selectivity, and favorable pharmacokinetic profiles. Consequently, 2,6-dihalogenated purines are actively investigated as inhibitors of enzymes like purine nucleoside phosphorylase (PNP) and as modulators of various signaling pathways.[1][2]

X-ray crystallography stands as the definitive method for unambiguously determining the atomic-level structure of these molecules.[3] The precise knowledge of bond lengths, bond angles, and intermolecular interactions within the crystal lattice provides invaluable insights for computational modeling, informs the design of next-generation analogs, and helps to rationalize observed biological activity. This guide will navigate the reader through the complete workflow of a crystallographic study of this important class of compounds.

Synthesis of 2,6-Dihalogenated Purine Scaffolds

The journey to a crystal structure begins with the synthesis of the target molecule. While the direct synthesis of 2,6-diiodopurine is not widely documented, a robust strategy involves the halogenation of readily available purine precursors. A common and effective approach is to start from the more accessible 2,6-dichloropurine.

Synthesis of 2,6-Dichloropurine

A facile and industrially viable process for the preparation of 2,6-dichloropurine often starts from xanthine.[4] The direct chlorination of xanthine can be achieved using phosphorus oxychloride (POCl₃) in the presence of a weak nucleophilic organic base.

Experimental Protocol: Synthesis of 2,6-Dichloropurine from 2-Amino-6-chloropurine

This protocol describes a common laboratory-scale synthesis of 2,6-dichloropurine.

  • Reaction Setup: In a well-ventilated fume hood, add 2-amino-6-chloropurine to a solution of an ionic liquid, such as 1,3-dimethylimidazolium chloride, and concentrated hydrochloric acid with stirring.[5]

  • Diazotization: Cool the mixture to 10°C and slowly add a solution of sodium nitrite to carry out the diazotization reaction.[5]

  • Workup and Extraction: After the reaction is complete, the crude product is extracted with an organic solvent like ethyl acetate.[5]

  • Purification: The combined organic extracts are concentrated, and the resulting solid is purified by recrystallization from a suitable solvent, such as methanol, to yield white crystals of 2,6-dichloropurine.[5]

Halogen Exchange for the Synthesis of 2,6-Diiodopurine Analogs

While direct iodination of the purine core can be challenging, a Finkelstein-type halogen exchange reaction can be employed to convert the more readily available 2,6-dichloropurine to its diiodo counterpart. This typically involves reacting the dichloropurine with an iodide salt, such as sodium iodide, in a suitable solvent like acetone.

Alternatively, a highly efficient and regioselective synthesis of a closely related analog, 6-chloro-2-iodopurine, has been reported starting from hypoxanthine. This method utilizes a lithiation-quenching sequence and provides a valuable route to dihalogenated purines with mixed halogens.[6] The molecular structure of the resulting 6-chloro-2-iodopurine has been confirmed by single-crystal X-ray diffraction, making it an excellent case study for this guide.[6]

The Art of Crystallization: From Solution to Single Crystal

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging and critical step in the entire process. The crystallization of small organic molecules like 2,6-dihalopurines is influenced by a multitude of factors, including solvent, temperature, concentration, and the presence of impurities.

Principles of Crystallization

Crystallization is fundamentally a process of controlled precipitation, where molecules self-assemble from a supersaturated solution into a highly ordered, repeating three-dimensional lattice. For small molecules, common techniques include:

  • Slow Evaporation: A solution of the compound is left undisturbed in a container with a loose-fitting cap, allowing the solvent to evaporate slowly, thereby gradually increasing the concentration and inducing crystallization.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a larger reservoir of a solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystallization.

Practical Considerations for Crystallizing Halogenated Purines

The presence of iodine atoms in 2,6-diiodopurine analogs introduces the possibility of halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic "σ-hole" donor to a nucleophilic region on an adjacent molecule.[7] This can significantly influence the crystal packing and can be a key factor in obtaining well-ordered crystals.

Experimental Protocol: General Crystallization Screening for 2,6-Dihalopurines

  • Solvent Selection: Begin by testing the solubility of the compound in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, acetone, methanol, water). An ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature.[8]

  • Preparation of Saturated Solutions: Prepare small-scale, near-saturated solutions of the purified compound in the most promising solvents.

  • Setting up Crystallization Trials:

    • Slow Evaporation: Place small vials of the solutions in a quiet, vibration-free location and allow the solvent to evaporate slowly over several days to weeks.

    • Vapor Diffusion: In a sealed container, place a small drop of the concentrated compound solution on a platform over a reservoir of a precipitant.

  • Monitoring and Optimization: Regularly inspect the trials under a microscope for the formation of single crystals. If microcrystalline material or amorphous precipitate forms, adjust the conditions (e.g., concentration, temperature, solvent/precipitant ratio) to slow down the crystallization process.

X-ray Diffraction: Probing the Crystal Lattice

Once a suitable single crystal is obtained, it is subjected to X-ray diffraction analysis to determine its internal structure. Modern single-crystal X-ray diffractometers provide a highly automated and precise means of collecting the necessary data.

The Diffraction Experiment

A single crystal is mounted on a goniometer head and placed in a focused beam of monochromatic X-rays. As the crystal is rotated, the X-rays are diffracted by the planes of atoms within the crystal lattice, producing a unique pattern of diffraction spots. The intensities and positions of these spots are recorded by a detector.

experimental_workflow

Step-by-Step X-ray Data Collection Protocol

  • Crystal Mounting: A single crystal of suitable size and quality (typically 0.1-0.3 mm) is carefully mounted on a cryoloop or a glass fiber.

  • Data Collection Strategy: The crystal is centered in the X-ray beam, and a preliminary diffraction image is collected to assess the crystal quality and determine the unit cell parameters. Based on this, a data collection strategy is devised to measure a complete and redundant set of diffraction data.

  • Data Acquisition: The crystal is rotated through a series of angles, and diffraction images are collected at each orientation. For small molecules, data collection is often performed at low temperatures (e.g., 100 K) to minimize thermal motion and radiation damage.

  • Data Processing: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for factors such as absorption and crystal decay. This results in a file containing a list of unique reflections and their corresponding intensities.

Structure Solution and Refinement: From Data to Molecular Model

The processed diffraction data provides the raw information needed to solve the crystal structure. This involves determining the arrangement of atoms within the unit cell that gives rise to the observed diffraction pattern.

Structure Solution

For small molecules like 2,6-dihalopurines, the structure can usually be solved using "direct methods." These are computational algorithms that use statistical relationships between the intensities of the reflections to derive an initial set of atomic positions.

Structure Refinement

The initial atomic model is then refined against the experimental data to improve its accuracy. This is an iterative process where the atomic coordinates, displacement parameters (which account for thermal motion), and other parameters are adjusted to minimize the difference between the calculated and observed diffraction intensities. The quality of the final model is assessed using various statistical indicators, such as the R-factor.

Case Study: Structural Analysis of a 2,6-Dihalopurinated Analog

ParameterDescriptionExpected Values/Observations
Bond Lengths The distances between bonded atoms.C-I and C-Cl bond lengths will be consistent with those in other halogenated aromatic systems.
Bond Angles The angles between adjacent bonds.The geometry of the purine ring will be largely planar, with minor deviations.
Torsion Angles The dihedral angles describing the conformation of the molecule.These will define the overall shape and planarity of the molecule.
Intermolecular Interactions Non-covalent interactions between molecules in the crystal lattice.Hydrogen bonds and potentially halogen bonds will play a significant role in the crystal packing.

molecular_interactions

Conclusion and Future Directions

The determination of the crystal structure of 2,6-diiodopurine analogs and other dihalogenated purines is a critical step in understanding their chemical properties and biological activities. This guide has provided a comprehensive overview of the entire process, from synthesis to final structure analysis. The insights gained from these crystallographic studies are instrumental in guiding the design of more potent and selective drug candidates. As synthetic methodologies and crystallographic techniques continue to advance, we can expect to see an increasing number of structures of these and other important classes of molecules, further fueling the engine of drug discovery.

References

  • ChemicalBook. 2,6-Dichloropurine synthesis. (n.d.). Retrieved from a source providing synthetic procedures for 2,6-dichloropurine.[5]

  • Sigma-Aldrich. 2,6-Dichloropurine 97%. (n.d.). Retrieved from a commercial supplier's product page, which may include references to synthetic methods or physical properties.

  • Bryce, D. L., & Viger-Gravel, J. (2020). Halogen-Bonded Guanine Base Pairs, Quartets and Ribbons. Molecules, 25(18), 4166.[7]

  • Rasayan Journal of Chemistry. SYNTHESIS AND EVALUATION OF XANTHINE-BASED COMPOUNDS AS ANTI-OBESITY AGENTS. (2025). Retrieved from a journal article describing the synthesis of xanthine derivatives.[4]

  • Ueda, A., et al. (2023). Discovery of 2,6-Dihalopurines as Stomata Opening Inhibitors: Implication of an LRX-Mediated H+-ATPase Phosphorylation Pathway. ACS Chemical Biology, 18(2), 339-348.[9]

  • Teledyne ISCO. Purine and Related Compound Purification Strategies. (n.d.). Retrieved from a technical note on the purification of purine compounds.[10]

  • Hocek, M., et al. (2004). Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines. Organic & Biomolecular Chemistry, 2(14), 2038-2043.[6]

  • Soural, M., & Krajčovičová, S. (2016). Solid-Phase Synthetic Strategies for the Preparation of Purine Derivatives. ACS Combinatorial Science, 18(7), 371-386.[11]

  • Google Patents. US6455696B2 - Process for preparing 2,6-dichloropurine. (2002). Retrieved from a patent describing a synthesis method for 2,6-dichloropurine.[12]

  • Farutin, V., et al. (1999). Structure−Activity Relationships for a Class of Inhibitors of Purine Nucleoside Phosphorylase. Journal of Medicinal Chemistry, 42(13), 2422-2431.[1]

  • Fisher Scientific. 2,6-Dichloropurine, 97%. (n.d.). Retrieved from a commercial supplier's product page.[7]

  • Zauba. 2 6 Dichloropurine Imports Under HS Code 29335990. (n.d.). Retrieved from an import/export data aggregator.[13]

  • University of South Alabama. Recrystallization. (n.d.). Retrieved from a university chemistry lab manual.[8]

  • Westrip, S. P. (2010). publCIF: software for editing, validating and formatting crystallographic information files. Journal of Applied Crystallography, 43(4), 920-925.[14]

  • I.R.I.S. Xanthine Scaffold: Available Synthesis Routes to Deliver Diversity by Derivatization. (2020). Retrieved from a review article on xanthine chemistry.[15]

  • ResearchGate. Discovery of 2,6-Dihalopurines as Stomata Opening Inhibitors: Implication of an LRX-mediated H+-ATPase Phosphorylation Pathway. (2022). Retrieved from a preprint or research article.[3]

  • Ninja Nerd. Purine Synthesis. (2024, February 19). [Video]. YouTube.[16]

  • Organic Syntheses. periodic acid dihydrate. (n.d.). Retrieved from a database of synthetic procedures.[17]

  • Asian Publication Corporation. Synthesis of Xanthine Derivatives by Ring Closure Reaction. (2008). Retrieved from a journal article.[18]

  • Keyingchem. Can 2,6 - Dichloropurine be used in the field of materials science? (2026, January 9). [Blog post].[19]

  • Keyingchem. What properties do the derivatives of 2,6 - Dichloropurine have? (2025, December 24). [Blog post].[2]

  • ChemicalBook. 2,6-Dichloropurine. (n.d.). Retrieved from a chemical supplier database.[20]

  • PubChem. 2,6-Dichloropurine. (n.d.). Retrieved from the PubChem database.[21]

  • ResearchGate. Discovery of 2,6-Dihalopurines as Stomata Opening Inhibitors: Implication of an LRX-mediated H+-ATPase Phosphorylation Pathway. (n.d.). Retrieved from a research article.[22]

  • Fisher Scientific. 2,6-Dichloropurine 97.0+%, TCI America 1 g. (n.d.). Retrieved from a commercial supplier's product page.[23]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with 2,6-Diiodopurine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Substituted Purines The purine scaffold is a cornerstone in medicinal chemistry and drug development, forming the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Purines

The purine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous biologically active molecules, including kinase inhibitors and antiviral agents. The ability to selectively introduce diverse substituents at various positions on the purine ring is paramount for generating novel chemical entities with tailored pharmacological profiles. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, stands out as a powerful and versatile method for forming carbon-carbon bonds. This application note provides a detailed guide to the Suzuki-Miyaura cross-coupling of 2,6-diiodopurine, a highly reactive substrate that offers a gateway to a wide array of 2,6-disubstituted purine derivatives. We will explore protocols for both selective mono-arylation and exhaustive di-arylation, delving into the mechanistic rationale behind the choice of reagents and conditions.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, 2,6-diiodopurine), forming a Pd(II) intermediate. This is often the rate-determining step of the reaction. The reactivity of the halogen is crucial, with the bond strength following the trend I > Br > Cl > F.[1] The weaker carbon-iodine bonds in 2,6-diiodopurine make it a highly reactive substrate for this initial step.

  • Transmetalation: In the presence of a base, the organoboron reagent (boronic acid or ester) forms a boronate species, which then transfers its organic group to the palladium center, displacing the halide. The base is essential for activating the boronic acid, enhancing the nucleophilicity of the organic group.[2]

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)Ln-I OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)2 Base PdII_Diaryl Ar-Pd(II)Ln-Ar' Transmetalation->PdII_Diaryl PdII_Diaryl->Pd0  Regeneration RedElim Reductive Elimination PdII_Diaryl->RedElim Product Ar-Ar' RedElim->Product Experimental_Workflow Start Start: Assemble Reagents (2,6-Diiodopurine, Boronic Acid, Base) Inert Establish Inert Atmosphere (Argon/Nitrogen Purge) Start->Inert Add_Catalyst Add Palladium Catalyst Inert->Add_Catalyst Add_Solvent Add Degassed Solvent Add_Catalyst->Add_Solvent Heat Heat and Stir Add_Solvent->Heat Monitor Monitor Reaction Progress (TLC/LC-MS) Heat->Monitor Workup Aqueous Work-up Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Product Isolated Product Purify->Product

Sources

Application

Application Notes & Protocols: Regioselective Functionalization of 2,6-Diiodopurine

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Strategic Importance of 2,6-Disubstituted Purines The purine scaffold is a cornerstone in medi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of 2,6-Disubstituted Purines

The purine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous endogenous signaling molecules and a vast array of therapeutic agents. Specifically, 2,6,9-trisubstituted purines are a class of compounds that have garnered significant attention for their diverse and potent biological activities.[1][2] These molecules have shown promise as cyclin-dependent kinase (CDK) inhibitors for cancer therapy, antagonists for adenosine receptors in the context of fibrotic diseases, and have even been investigated for their potential to induce cardiomyogenesis.[1][2][3] The strategic functionalization of the purine core at the 2 and 6 positions allows for the fine-tuning of steric and electronic properties, enabling the targeted design of molecules with high affinity and selectivity for specific biological targets.

2,6-Diiodopurine has emerged as a versatile and crucial starting material for the synthesis of these valuable compounds. The differential reactivity of the C-I bonds at the C2 and C6 positions provides a handle for sequential, regioselective functionalization, opening a gateway to a vast chemical space of novel purine derivatives. This guide provides a comprehensive overview of the principles and detailed protocols for achieving regioselective functionalization of 2,6-diiodopurine, empowering researchers to efficiently synthesize libraries of 2,6-disubstituted purines for drug discovery and chemical biology applications.

The Principle of Regioselectivity: Exploiting Differential Reactivity

The key to the regioselective functionalization of 2,6-diiodopurine lies in the inherent electronic differences between the C2 and C6 positions of the purine ring. The C6 position is generally more electron-deficient and thus more susceptible to nucleophilic attack and oxidative addition by a low-valent metal catalyst, such as palladium(0). This difference in reactivity can be exploited to selectively functionalize the C6 position while leaving the C2 position intact for subsequent modification.

However, achieving high regioselectivity often requires careful control of reaction conditions, including the choice of catalyst, ligands, base, and solvent. The interplay of these factors can modulate the electronic and steric environment around the palladium center, thereby influencing the site of oxidative addition. For instance, the use of specific phosphine ligands can enhance the selectivity of palladium-catalyzed cross-coupling reactions.[4]

The following sections will detail specific protocols for achieving regioselective C6 and C2 functionalization through widely used palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Visualizing the Path to Regioselectivity

The following diagram illustrates the general strategy for the sequential and regioselective functionalization of 2,6-diiodopurine.

G start 2,6-Diiodopurine c6_functionalization Selective C6 Functionalization start->c6_functionalization Pd-Catalyzed Cross-Coupling intermediate 2-Iodo-6-substituted Purine c6_functionalization->intermediate c2_functionalization C2 Functionalization intermediate->c2_functionalization Pd-Catalyzed Cross-Coupling product 2,6-Disubstituted Purine c2_functionalization->product

Caption: General workflow for regioselective synthesis.

Part 1: Selective Functionalization at the C6 Position

The higher reactivity of the C6-I bond makes it the prime target for initial functionalization. The following protocols detail methods for introducing aryl/heteroaryl, amino, and alkynyl groups at this position.

Protocol 1.1: Regioselective C6-Arylation/Heteroarylation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds.[5][6] In the context of 2,6-diiodopurine, it can be controlled to selectively form 6-aryl-2-iodopurines.[7]

Rationale: The choice of a suitable palladium catalyst and base is crucial for achieving high selectivity. Tetrakis(triphenylphosphine)palladium(0) is a commonly used catalyst that has shown good results. The base, typically an aqueous carbonate solution, plays a key role in the transmetalation step of the catalytic cycle.

Experimental Protocol:

  • Reagent Preparation: In a flame-dried Schlenk flask, dissolve 2,6-diiodopurine (1.0 eq.) and the desired aryl or heteroaryl boronic acid (1.1 eq.) in a 3:1 mixture of toluene and water.

  • Inert Atmosphere: Degas the solution by bubbling argon through it for 15-20 minutes.

  • Catalyst and Base Addition: Add potassium carbonate (3.0 eq.) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.) to the reaction mixture under a positive pressure of argon.

  • Reaction Conditions: Heat the reaction mixture to 110 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and add water. Extract the aqueous layer with dichloromethane (3 x 10 mL).[8] Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-2-iodopurine.

Data Summary: Representative C6-Arylations

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Iodo-6-phenylpurine85
24-Methoxyphenylboronic acid2-Iodo-6-(4-methoxyphenyl)purine82
33-Pyridinylboronic acid2-Iodo-6-(pyridin-3-yl)purine75
Protocol 1.2: Regioselective C6-Amination via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[9][10][11][12] This reaction can be employed for the selective introduction of a wide range of primary and secondary amines at the C6 position of 2,6-diiodopurine.

Rationale: The choice of ligand is critical for the success and selectivity of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as Xantphos, are often used to promote the reductive elimination step and prevent catalyst decomposition.[13]

Experimental Protocol:

  • Reagent Preparation: To a flame-dried Schlenk flask, add 2,6-diiodopurine (1.0 eq.), the desired amine (1.2 eq.), and cesium carbonate (2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Catalyst and Ligand Addition: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 eq.) and Xantphos (0.05 eq.) to the flask under a positive pressure of argon.

  • Solvent and Reaction Conditions: Add anhydrous 1,4-dioxane to the flask. Heat the reaction mixture to 100 °C and stir for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield the 6-amino-2-iodopurine derivative.

Protocol 1.3: Regioselective C6-Alkynylation via Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between sp-hybridized carbons of terminal alkynes and sp²-hybridized carbons of aryl or vinyl halides.[14][15][16][17] This reaction provides a direct route to 6-alkynyl-2-iodopurines.

Rationale: The classic Sonogashira coupling employs a palladium catalyst and a copper(I) co-catalyst.[16] The copper acetylide intermediate is believed to facilitate the transmetalation step with the palladium complex. An amine base, such as triethylamine, is used to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.

Experimental Protocol:

  • Reagent Preparation: In a Schlenk flask, dissolve 2,6-diiodopurine (1.0 eq.) and the terminal alkyne (1.2 eq.) in a mixture of anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N) (2:1 v/v).

  • Inert Atmosphere: Degas the solution with a stream of argon for 15 minutes.

  • Catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq.) and copper(I) iodide (CuI, 0.06 eq.) to the reaction mixture under argon.

  • Reaction Conditions: Stir the reaction at room temperature for 4-8 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. Redissolve the residue in dichloromethane and wash with saturated aqueous ammonium chloride solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the 6-alkynyl-2-iodopurine.

Part 2: Functionalization at the C2 Position

Once the C6 position has been selectively functionalized, the remaining C2-I bond can be subjected to a second cross-coupling reaction to introduce a different substituent, leading to the desired 2,6-disubstituted purine. The protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings at the C2 position are similar to those described for the C6 position, often requiring slightly more forcing conditions (e.g., higher temperature or longer reaction times) due to the lower reactivity of the C2-I bond.

Visualizing the Sequential Functionalization Workflow

G cluster_c6 C6 Functionalization cluster_c2 C2 Functionalization c6_suzuki Suzuki-Miyaura intermediate 2-Iodo-6-substituted Purine c6_suzuki->intermediate c6_buchwald Buchwald-Hartwig c6_buchwald->intermediate c6_sonogashira Sonogashira c6_sonogashira->intermediate c2_suzuki Suzuki-Miyaura product 2,6-Disubstituted Purine c2_suzuki->product c2_buchwald Buchwald-Hartwig c2_buchwald->product c2_sonogashira Sonogashira c2_sonogashira->product start 2,6-Diiodopurine start->c6_suzuki start->c6_buchwald start->c6_sonogashira intermediate->c2_suzuki intermediate->c2_buchwald intermediate->c2_sonogashira

Caption: Options for sequential C6 and C2 functionalization.

Protocol 2.1: General Procedure for C2-Functionalization

Experimental Protocol:

  • Reagent Preparation: In a flame-dried Schlenk flask, combine the 2-iodo-6-substituted purine (1.0 eq.) with the appropriate coupling partner (boronic acid, amine, or alkyne; 1.2-1.5 eq.) and base (as specified in the C6-functionalization protocols).

  • Inert Atmosphere and Catalyst Addition: Following the procedures outlined for the respective C6-functionalization reactions, ensure an inert atmosphere and add the palladium catalyst, and any necessary ligands or co-catalysts.

  • Reaction Conditions: The reaction temperature may need to be increased (e.g., to 120-140 °C for Suzuki-Miyaura and Buchwald-Hartwig reactions) and the reaction time extended (12-24 hours) to drive the reaction to completion. Careful monitoring by TLC or LC-MS is essential.

  • Work-up and Purification: Follow the work-up and purification procedures described for the corresponding C6-functionalization to isolate the final 2,6-disubstituted purine product.

Troubleshooting and Optimization:

  • Low Yields at C2: If the C2 functionalization is sluggish, consider using a more active catalyst system, such as a palladacycle precatalyst or a more electron-rich and bulky phosphine ligand. Increasing the reaction temperature or using a higher boiling point solvent (e.g., xylenes or DMF) may also be beneficial.

  • Side Reactions: At higher temperatures, dehalogenation or other side reactions can occur. Careful monitoring and optimization of the reaction time are crucial. If necessary, a lower temperature with a more active catalyst may provide a better outcome.

  • Purification Challenges: The polarity of the 2,6-disubstituted purines can vary significantly depending on the nature of the substituents. A range of solvent systems for column chromatography should be screened to achieve optimal separation.

Conclusion: A Gateway to Novel Purine Scaffolds

The regioselective functionalization of 2,6-diiodopurine is a powerful and enabling strategy for the synthesis of diverse libraries of 2,6-disubstituted purines. By carefully selecting the reaction conditions and catalytic systems, researchers can achieve high selectivity for either the C6 or C2 position, allowing for a stepwise and controlled construction of complex molecules. The protocols detailed in this guide provide a solid foundation for the synthesis of novel purine derivatives with the potential to become next-generation therapeutics and valuable tools for chemical biology research. The ability to systematically vary the substituents at both the C2 and C6 positions is invaluable for structure-activity relationship (SAR) studies and the optimization of lead compounds.

References
  • Selective amidation of 2,6-dihalogenopurines: application to the synthesis of new 2,6,9-trisubstituted purines. PubMed. [Link]

  • meta-Selective C-H Functionalization of Pyridines. ResearchGate. [Link]

  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Directed functionalization of 1,2-dihydropyridines: stereoselective synthesis of 2,6-disubstituted piperidines. PubMed. [Link]

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. [Link]

  • Design, synthesis and activity of novel 2,6-disubstituted purine derivatives, potential small molecule inhibitors of signal transducer and activator of transcription 3. PubMed. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Regioselective difunctionalization of pyridines via 3,4-pyridynes. RSC Publishing. [Link]

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  • Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. [Link]

  • Photochemistry of 6-amino-2-azido, 2-amino-6-azido and 2,6-diazido analogues of purine ribonucleosides in aqueous solutions. PubMed. [Link]

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC - NIH. [Link]

  • 6-Iodopurine as a Versatile Building Block for RNA Purine Architecture Modifications. [Link]

  • Exploring novel A2AAR antagonists: Design, synthesis, and evaluation of 2,6,9-trisubstituted purine derivatives as promising antifibrotic agents. PubMed. [Link]

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  • Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem. YouTube. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • (PDF) Synthesis and screening of 2,6-diamino-substituted purine derivatives as potential cardiomyogenesis inducing agents. ResearchGate. [Link]

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  • Exploring the role of readthrough-inducing molecule 2,6-diaminopurine to increase immune response against cancer cells. PubMed. [Link]

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Method

Application Note & Protocols: A Step-by-Step Guide to the Synthesis of 2,6-Disubstituted Purine Derivatives

Introduction: The Purine Scaffold as a Privileged Structure in Drug Discovery The purine ring system, a fusion of pyrimidine and imidazole rings, is a cornerstone of life itself, forming the fundamental building blocks o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Purine Scaffold as a Privileged Structure in Drug Discovery

The purine ring system, a fusion of pyrimidine and imidazole rings, is a cornerstone of life itself, forming the fundamental building blocks of DNA and RNA (adenine and guanine)[1]. This inherent biological relevance makes the purine scaffold a "privileged structure" in medicinal chemistry. Modified purine analogues are at the heart of numerous therapeutic agents, from antiviral medications to anticancer drugs[2].

Among the vast landscape of purine derivatives, those substituted at the 2 and 6 positions have emerged as a particularly fruitful class of compounds. They are renowned for their ability to act as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways[3]. For instance, the 2,6-diamino-substituted purine known as Reversine is a well-established inhibitor of Aurora kinases, crucial for mitotic regulation, and has demonstrated potent anti-tumor activity[4]. Furthermore, various 6-alkoxy-2-aminopurine derivatives are effective inhibitors of Cyclin-Dependent Kinases (CDKs), presenting therapeutic opportunities in oncology[5][6][7].

This application note provides a detailed, step-by-step guide for the synthesis of 2,6-disubstituted purine derivatives. We will focus on a robust and highly versatile strategy that leverages the differential reactivity of 2,6-dichloropurine as a central starting material, enabling the sequential and regioselective introduction of diverse functional groups.

Core Synthetic Rationale: Leveraging the Differential Reactivity of 2,6-Dichloropurine

The workhorse for the synthesis of 2,6-disubstituted purines is the commercially available starting material, 2,6-dichloropurine[8]. The strategic value of this molecule lies in the non-equivalent reactivity of its two chlorine atoms. The chlorine atom at the C6 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position[9].

This reactivity difference is the key to achieving regioselectivity. It allows for a stepwise functionalization, where the C6 position is modified first under milder conditions, followed by the substitution of the less reactive C2 position, often requiring more forcing conditions or a change in reaction mechanism (e.g., from SNAr to palladium-catalyzed cross-coupling). This sequential approach provides precise control over the final structure of the disubstituted product.

G start 2,6-Dichloropurine inter 2-Chloro-6-R¹-Purine (Intermediate) start->inter Step 1: Selective C6 Substitution (e.g., Amination, Alkoxylation) final_snar 2-R²-6-R¹-Purine (via SNAr) inter->final_snar Step 2a: C2 Substitution (SNAr with Nu-H) final_suzuki 2-R²-6-R¹-Purine (via Cross-Coupling) inter->final_suzuki Step 2b: C2 Substitution (Pd-Catalyzed Coupling)

Figure 1: General workflow for sequential synthesis of 2,6-disubstituted purines.

Part 1: Synthesis of 2-Chloro-6-Substituted Purine Intermediates

The first stage of the synthesis involves the selective substitution at the C6 position of 2,6-dichloropurine.

Protocol 1.1: Nucleophilic Aromatic Substitution with Amines (C6-Amination)

This protocol describes the reaction of 2,6-dichloropurine with an amine to selectively form a 2-chloro-6-amino-purine derivative. The example is based on the synthesis of 2-chloro-N-cyclohexyl-9H-purin-6-amine, a key intermediate for compounds like Reversine[4].

Causality & Experimental Insights:

  • Regioselectivity: The reaction proceeds selectively at the C6 position due to its higher electrophilicity compared to the C2 position[9].

  • Base: Triethylamine (Et₃N) is used as a scavenger for the hydrochloric acid (HCl) generated during the substitution, preventing protonation of the amine nucleophile and driving the reaction forward.

  • Microwave Irradiation: This technique significantly accelerates the rate of reaction compared to conventional heating, often reducing reaction times from hours to minutes and improving yields.

Step-by-Step Protocol:

  • Reagent Preparation: To a microwave reaction vessel, add 2,6-dichloropurine (1.0 equiv., e.g., 260 mg, 1.38 mmol).

  • Solvent and Reagents: Add ethanol (e.g., 2 mL), followed by the primary or secondary amine of choice (e.g., cyclohexylamine, 1.1 equiv., 1.52 mmol) and triethylamine (1.1 equiv., 1.52 mmol)[4].

  • Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 90 °C for 1.5 hours[4]. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. A white precipitate of the product typically forms.

  • Purification: Filter the precipitate and wash with cold ethanol. If necessary, further purify the product by silica gel chromatography (e.g., using a mobile phase of dichloromethane:methanol) to yield the pure 2-chloro-6-substituted-purine[4].

Part 2: Diversification at the C2 Position

With the 2-chloro-6-substituted purine intermediate in hand, the C2 position can be functionalized. This step requires overcoming the lower reactivity of the C2-chloro group.

Protocol 2.1: Nucleophilic Aromatic Substitution with Amines (C2-Amination)

Introducing a second amine at the C2 position via SNAr is possible but generally requires more forcing conditions than the C6 substitution.

Causality & Experimental Insights:

  • Reaction Conditions: Higher temperatures and/or longer reaction times are necessary to drive the substitution at the less reactive C2 position. The choice of solvent is critical; high-boiling point solvents like n-butanol or DMA are often employed.

  • Sealed Vessel: Using a sealed tube or microwave reactor is common to reach the required temperatures above the solvent's boiling point.

General Protocol Outline:

  • Setup: Combine the 2-chloro-6-R¹-purine intermediate (1.0 equiv.) and the desired second amine (typically in excess, 2-5 equiv.) in a high-boiling solvent (e.g., n-butanol) within a sealed reaction vessel.

  • Reaction: Heat the mixture to a high temperature (e.g., 120-160 °C) for several hours (12-48 h). Monitor by TLC or LC-MS.

  • Work-up and Purification: After cooling, the solvent is typically removed under reduced pressure. The residue is then purified using standard techniques like crystallization or column chromatography to isolate the final 2,6-disubstituted purine.

Protocol 2.2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (C2-Arylation/Alkenylation)

The Suzuki-Miyaura reaction is a powerful and versatile method for forming carbon-carbon bonds, allowing the introduction of aryl, heteroaryl, or alkenyl groups at the C2 position[10][11][12].

Causality & Experimental Insights:

  • Catalytic Cycle: The reaction relies on a palladium catalyst (in the Pd(0) oxidation state) to oxidatively add to the C-Cl bond, undergo transmetalation with the organoboron species, and then reductively eliminate to form the C-C bond and regenerate the catalyst.

  • Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the steps of the catalytic cycle.

  • Base: A base (e.g., Na₂CO₃, K₂CO₃) is required to activate the organoboron reagent for the transmetalation step.

  • Solvent System: The choice of solvent can influence reaction efficiency. Anhydrous conditions (e.g., toluene, DME) are often preferred for electron-rich boronic acids, while aqueous solvent mixtures can be effective for electron-poor partners[10][13].

G cluster_0 Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln pd2 R¹-Pd(II)Ln-Cl pd0->pd2 oa Oxidative Addition oa->pd2 pd2_b R¹-Pd(II)Ln-R² pd2->pd2_b trans Transmetalation trans->pd2_b pd2_b->pd0 re Reductive Elimination pd2_b->re re->pd0 product R¹-R² (Product) re->product purine_cl Purine-Cl purine_cl->oa boronic R²-B(OR)₂ boronic->trans

Figure 2: Simplified Suzuki-Miyaura cross-coupling cycle for C-C bond formation.

Step-by-Step Protocol:

  • Inert Atmosphere: Assemble a round-bottom flask equipped with a reflux condenser under an inert atmosphere (Nitrogen or Argon).

  • Reagents: To the flask, add the 2-chloro-6-R¹-purine intermediate (1.0 equiv.), the desired aryl- or alkenylboronic acid (or boronic ester, 1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., aqueous 2M Na₂CO₃ solution, 2-3 equiv.)[10][14].

  • Solvent: Add a suitable solvent, such as 1,2-dimethoxyethane (DME)[10].

  • Reaction: Heat the mixture to reflux (e.g., 80-90 °C) and stir for 4-24 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the pure 2,6-disubstituted purine.

Data Summary: Typical Reaction Conditions

The following table summarizes typical conditions for the key synthetic steps. Researchers should note that optimization is often required for specific substrates.

StepReaction TypeStarting MaterialReagent(s)Catalyst/BaseSolventTemp. (°C)Typical Yield
1 C6-Amination (SNAr)2,6-DichloropurinePrimary/Secondary AmineEt₃NEtOH90 (MW)60-85%[4]
2a C2-Amination (SNAr)2-Chloro-6-R¹-purinePrimary/Secondary Amine-n-Butanol120-16040-70%
2b C2-Arylation (Suzuki)2-Chloro-6-R¹-purineArylboronic AcidPd(PPh₃)₄ / Na₂CO₃DME/H₂O8550-90%[10]

Conclusion

The sequential functionalization of 2,6-dichloropurine is a powerful and modular strategy for accessing a wide array of 2,6-disubstituted purine derivatives. By carefully controlling reaction conditions, researchers can selectively modify the C6 position via nucleophilic aromatic substitution, followed by diversification at the less reactive C2 position using either more forcing SNAr conditions or robust palladium-catalyzed cross-coupling reactions. This synthetic toolbox provides an efficient pathway to novel compounds for screening in drug discovery programs, particularly in the search for new kinase inhibitors and other targeted therapeutics.

References

  • Shafi, S., et al. (2025). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Publishing.
  • Bontempi, N., et al. (2018). Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells. Molecules. Available at: [Link]

  • Hocek, M., & Dvorakova, H. (2003). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. Collection of Czechoslovak Chemical Communications. Available at: [Link]

  • Hardcastle, I. R., et al. (2004). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. ChemRxiv. Available at: [Link]

  • Kim, H., et al. (2022). Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers. Pharmaceuticals. Available at: [Link]

  • Dobak, I., et al. (2006). Reactivity of 2,6-Dichloropurine Ribonucleoside Studied by 35Cl NQR Spectroscopy. Zeitschrift für Naturforschung A. Available at: [Link]

  • Whittle, M., & Kilburn, J. D. (2004). Solid-phase synthesis of 2,6,8-trisubstituted purines. Academia.edu. Available at: [Link]

  • Hocek, M., et al. (2000). Synthesis and Cytostatic Activity of Substituted 6-Phenylpurine Bases and Nucleosides: Application of the Suzuki−Miyaura Cross-Coupling Reactions of 6-Chloropurine Derivatives with Phenylboronic Acids. Journal of Medicinal Chemistry. Available at: [Link]

  • Hocek, M., & Dvorakova, H. (2003). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. SciSpace. Available at: [Link]

  • Sanphui, P., et al. (2014). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules. Available at: [Link]

  • Whirl-Carrillo, M., et al. (2012). Uric Acid-Lowering Drugs Pathway, Pharmacodynamics. PharmGKB. Available at: [Link]

  • Fujimori, S. (2020). Gout and Diet: A Comprehensive Review of Mechanisms and Management. MDPI. Available at: [Link]

  • Okamoto, K., et al. (2007). EFFICIENT SYNTHESIS OF 6-SUBSTITUTED PURINE DERIVATIVES USING Pd-CATALYZED CROSS-COUPLING REACTIONS WITH 2-AMINO-6-TOSYLOXYPURINE DERIVATIVE. HETEROCYCLES. Available at: [Link]

  • Bontempi, N., et al. (2018). Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells. ResearchGate. Available at: [Link]

Sources

Application

Mastering the Sonogashira Coupling: A Detailed Guide to the Synthesis of Substituted 2,6-Diiodopurine Derivatives

Introduction: The Strategic Importance of 2,6-Disubstituted Purines The purine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous biologically active molecules, including...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2,6-Disubstituted Purines

The purine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous biologically active molecules, including kinase inhibitors and antiviral agents.[1] Among the various functionalized purines, those substituted at the 2 and 6 positions are of particular interest. The ability to selectively introduce diverse molecular fragments at these positions allows for the fine-tuning of a compound's pharmacological profile. The Sonogashira coupling, a powerful palladium-catalyzed cross-coupling reaction, provides an efficient and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[2] This application note provides a comprehensive guide to the Sonogashira coupling of 2,6-diiodopurine, a key intermediate for the synthesis of novel purine-based therapeutics. We will delve into the mechanistic intricacies, explore strategies for achieving regioselectivity, and provide detailed, field-proven protocols for both selective mono- and di-alkynylation of the purine core.

Mechanistic Overview: The Dual Catalytic Cycles of the Sonogashira Coupling

The Sonogashira reaction typically proceeds through a synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

A copper-free variant of the Sonogashira reaction also exists, which can be advantageous in certain applications to avoid potential issues associated with copper, such as the formation of alkyne homocoupling byproducts (Glaser coupling).

Diagram of the Copper-Cocatalyzed Sonogashira Coupling Mechanism

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_complex trans-R¹-Pd(II)L₂-X Pd0->PdII_complex Oxidative Addition (R¹-X) PdII_alkynyl trans-R¹-Pd(II)L₂-C≡CR² PdII_complex->PdII_alkynyl Transmetalation cis_PdII_alkynyl cis-R¹-Pd(II)L₂-C≡CR² PdII_alkynyl->cis_PdII_alkynyl cis/trans Isomerization cis_PdII_alkynyl->Pd0 Product R¹-C≡CR² cis_PdII_alkynyl->Product Reductive Elimination CuX CuX Cu_alkynyl Cu-C≡CR² Alkyne H-C≡CR² Alkyne->Cu_alkynyl Base Cu_alkynyl->PdII_complex

Caption: Catalytic cycles of the copper-cocatalyzed Sonogashira reaction.

Controlling Regioselectivity: A Tale of Two Positions

A key challenge in the functionalization of 2,6-diiodopurine is achieving selective reaction at either the C2 or C6 position. The inherent electronic properties of the purine ring generally render the C6 position more susceptible to nucleophilic attack and cross-coupling reactions than the C2 position.[1] However, the outcome of the Sonogashira coupling can be judiciously controlled by the choice of the palladium catalyst and its associated ligands.

Recent studies on the closely related 9-substituted-6-chloro-2,8-diiodopurines have demonstrated that the regioselectivity of the Sonogashira coupling is governed by the nature of the phosphine ligand on the palladium catalyst.[4][5] These principles can be effectively applied to 2,6-diiodopurine.

  • C2-Selective Coupling: The use of palladium catalysts with monodentate phosphine ligands, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), generally favors alkynylation at the C2 position.[4][5]

  • C6-Selective Coupling: Conversely, employing palladium catalysts with bidentate or electron-rich monodentate phosphine ligands tends to direct the coupling to the C8 position in the 2,8-diiodo system, suggesting a similar preference for the more reactive C6 position in 2,6-diiodopurines.[4][5] A common and effective catalyst system for C6-selective alkynylation is Pd(dppf)Cl₂·CH₂Cl₂.[6]

This catalyst-controlled regioselectivity provides a powerful tool for the stepwise synthesis of unsymmetrically disubstituted 2,6-dialkynylpurines.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific alkyne and desired product. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Protocol 1: Selective Mono-Sonogashira Coupling at the C6 Position

This protocol is designed for the selective introduction of an alkynyl group at the more reactive C6 position of 2,6-diiodopurine.

Reaction Workflow: C6-Selective Mono-Sonogashira Coupling

C6_Selective_Workflow A Combine 2,6-diiodopurine, alkyne, Pd(dppf)Cl₂·CH₂Cl₂, CuI, and base in a Schlenk flask B Add anhydrous solvent (e.g., DMF or THF/Et₃N) A->B C Degas the mixture B->C D Heat reaction to 80-100 °C C->D E Monitor reaction progress (TLC/LC-MS) D->E F Work-up and purification E->F G Obtain 6-alkynyl-2-iodopurine F->G

Caption: General workflow for C6-selective mono-Sonogashira coupling.

Materials:

Reagent/MaterialPurpose
2,6-DiiodopurineStarting material
Terminal AlkyneCoupling partner
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)Palladium catalyst
Copper(I) Iodide (CuI)Co-catalyst
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)Base
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)Solvent
Schlenk flask or equivalent reaction vesselFor inert atmosphere reaction
Standard glassware for work-up and purification

Procedure:

  • To a Schlenk flask, add 2,6-diiodopurine (1.0 equiv.), the terminal alkyne (1.1-1.5 equiv.), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv.), and CuI (0.1 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous solvent (e.g., DMF or a 2:1 mixture of THF/Et₃N) and the amine base (if not used as the solvent, 2-3 equiv.).

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-alkynyl-2-iodopurine.

Protocol 2: Double Sonogashira Coupling to Yield 2,6-Dialkynylpurine

This protocol is for the synthesis of symmetrically or unsymmetrically disubstituted 2,6-dialkynylpurines. For symmetrical products, an excess of the alkyne is used. For unsymmetrical products, this protocol can be performed as a second step after the synthesis and isolation of a mono-alkynylated purine.

Reaction Workflow: Double Sonogashira Coupling

Double_Sonogashira_Workflow A Combine 2,6-diiodopurine (or 6-alkynyl-2-iodopurine), alkyne, Pd(PPh₃)₄, CuI, and base in a Schlenk flask B Add anhydrous solvent (e.g., THF/Et₃N) A->B C Degas the mixture B->C D Stir at room temperature or heat as required C->D E Monitor reaction progress (TLC/LC-MS) D->E F Work-up and purification E->F G Obtain 2,6-dialkynylpurine F->G

Caption: General workflow for double Sonogashira coupling.

Materials:

Reagent/MaterialPurpose
2,6-Diiodopurine or 6-alkynyl-2-iodopurineStarting material
Terminal AlkyneCoupling partner
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)Palladium catalyst
Copper(I) Iodide (CuI)Co-catalyst
Triethylamine (Et₃N)Base/Solvent
Anhydrous Tetrahydrofuran (THF)Co-solvent
Schlenk flask or equivalent reaction vesselFor inert atmosphere reaction
Standard glassware for work-up and purification

Procedure:

  • To a Schlenk flask, add 2,6-diiodopurine (1.0 equiv.) or the mono-substituted purine, the terminal alkyne (2.2-3.0 equiv. for symmetrical, 1.1-1.5 equiv. for unsymmetrical), Pd(PPh₃)₄ (0.1 equiv.), and CuI (0.2 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add a mixture of anhydrous THF and Et₃N (e.g., 2:1 v/v).

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to afford the desired 2,6-dialkynylpurine.

Comparative Data of Sonogashira Coupling Conditions

The following table summarizes typical conditions and considerations for the Sonogashira coupling of 2,6-diiodopurine.

ParameterC6-Selective Mono-CouplingC2-Selective Mono-Coupling / Double CouplingRationale and Field Insights
Palladium Catalyst Pd(dppf)Cl₂·CH₂Cl₂Pd(PPh₃)₄The choice of ligand is critical for regioselectivity. Bulky, electron-rich bidentate ligands like dppf favor reaction at the more accessible C6 position. Monodentate ligands like PPh₃ are less sterically demanding, allowing for reaction at the C2 position.
Catalyst Loading 2-5 mol%5-10 mol%Higher catalyst loading may be required for the less reactive C2 position and for driving the reaction to di-substitution.
Co-catalyst CuI (5-10 mol%)CuI (10-20 mol%)Copper(I) is crucial for the formation of the copper acetylide intermediate, which facilitates transmetalation to the palladium center.
Base Et₃N, DIPEAEt₃NThe base is required to deprotonate the terminal alkyne. An excess is typically used.
Solvent DMF, THF/Et₃NTHF/Et₃NThe choice of solvent can influence reaction rates and solubility of reagents.
Temperature 60-100 °CRoom temperature to 60 °CHigher temperatures are often required for the C6-selective coupling with bulkier ligands. The more reactive C2-I bond (with Pd(PPh₃)₄) can often be coupled at lower temperatures.
Reaction Time 4-24 hours2-12 hoursReaction times will vary depending on the specific alkyne and reaction temperature.

Troubleshooting and Key Considerations

  • Homocoupling of Alkynes (Glaser Coupling): This is a common side reaction, particularly in the presence of oxygen. Ensuring a thoroughly deoxygenated reaction environment is critical. Copper-free Sonogashira conditions can also be explored to mitigate this issue.

  • Dehalogenation: Reductive dehalogenation of the purine starting material can occur, leading to undesired byproducts. This can sometimes be minimized by using lower reaction temperatures and shorter reaction times.

  • Incomplete Conversion: If the reaction stalls, adding a fresh portion of the palladium catalyst may help to drive it to completion.

  • Purification Challenges: The polarity of purine derivatives can vary significantly depending on the substituents. Careful selection of the mobile phase for column chromatography is necessary for effective purification.

Conclusion

The Sonogashira coupling is an indispensable tool for the synthesis of novel 2,6-disubstituted purine derivatives. By carefully selecting the palladium catalyst and reaction conditions, researchers can achieve excellent control over the regioselectivity of the alkynylation, enabling the synthesis of both mono- and di-substituted products. The protocols and insights provided in this application note serve as a robust starting point for scientists and drug development professionals to leverage the power of this versatile reaction in their pursuit of new and effective purine-based therapeutics.

References

  • BenchChem. (2025). Application Notes and Protocols: Selective Functionalization of the C6 Position of 2,6-Dihalopurines.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Kim, G., Lee, G., Kim, G., Seo, Y., Jarhad, D. B., & Jeong, L. S. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 9(20), 5536-5543. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints.
  • ResearchGate. (2017). Synthesis of 6-alkynyl tacrine derivatives by Sonogashira coupling; reaction conditions. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

Sources

Method

Strategic Synthesis of 2-Amino-6-Substituted Purines: A Modular Approach Starting from 2,6-Diiodopurine

An Application Guide for Medicinal Chemists and Synthesis Professionals Abstract The 2-amino-6-substituted purine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutics, partic...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Medicinal Chemists and Synthesis Professionals

Abstract

The 2-amino-6-substituted purine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutics, particularly in oncology and virology.[1][2][3] This application note provides a comprehensive guide to the synthesis of these high-value compounds, leveraging the unique reactivity of 2,6-diiodopurine as a versatile starting material. We present a strategic, two-step pathway involving an initial, highly selective C2-amination via Buchwald-Hartwig coupling, followed by diversification at the C6 position using either Suzuki-Miyaura or a second Buchwald-Hartwig reaction. This guide explains the causality behind procedural choices, offers detailed, step-by-step protocols, and includes troubleshooting advice to empower researchers in drug discovery and development.

Introduction: The Strategic Value of 2,6-Diiodopurine

Purine analogues are of immense interest due to their ability to mimic endogenous nucleosides and interact with a wide range of biological targets.[3][4] Specifically, the 2-amino-6-substituted purine framework is a "privileged scaffold" found in potent kinase inhibitors and other targeted therapies.[1][5] The synthetic challenge lies in achieving precise and flexible substitution patterns on the purine core.

While 2,6-dichloropurine is a common starting material, 2,6-diiodopurine offers distinct advantages for cross-coupling chemistry. The carbon-iodine bond is more reactive than the carbon-chlorine bond in the key oxidative addition step of palladium-catalyzed reactions, often allowing for milder reaction conditions and broader substrate scope. The primary strategic consideration is the differential reactivity between the C2 and C6 positions, which can be exploited to achieve regioselective functionalization.[6] Typically, the C6 position of dihalopurines is more susceptible to nucleophilic aromatic substitution (SNAr), whereas the C2 position often requires metal catalysis for efficient coupling.[6][7][8] This guide focuses on a robust pathway that first functionalizes the C2 position with an amino group, creating a key intermediate for subsequent diversification at the C6 position.

G start 2,6-Diiodopurine step1 Selective C2-Amination (Buchwald-Hartwig) start->step1 intermediate 2-Amino-6-iodopurine Intermediate step1->intermediate step2a C6 C-C Coupling (Suzuki-Miyaura) intermediate->step2a step2b C6 C-N Coupling (Buchwald-Hartwig) intermediate->step2b product_a 2-Amino-6-aryl/alkenyl- purines step2a->product_a product_b 2,6-Diamino- substituted Purines step2b->product_b

Figure 1: Overall synthetic workflow for modular synthesis.

Part A: Regioselective C2-Amination via Buchwald-Hartwig Coupling

Direct amination of the C2 position on a dihalogenated purine via classical SNAr is often challenging due to the electronic properties of the ring system. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as the gold standard for forming aryl C-N bonds with exceptional functional group tolerance and scope.[9][10][11][12]

Causality & Experimental Choices:

  • Catalyst System: The choice of palladium precursor (e.g., Pd₂(dba)₃) and a sterically hindered, electron-rich phosphine ligand is critical. Ligands like XPhos or BrettPhos form bulky, electron-rich palladium(0) complexes that readily undergo oxidative addition with the C-I bond and facilitate the subsequent reductive elimination step.[10][12]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required. Its role is to deprotonate the amine nucleophile, forming the corresponding amide in the catalytic cycle, which is the active nucleophile that coordinates to the palladium center.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the base and deactivation of the catalyst.

G pd0 Pd(0)L₂ pd2_complex R-Pd(II)L₂(I) pd0->pd2_complex Oxidative Addition product R-NHR' pd_amide R-Pd(II)L₂(NHR') pd2_complex->pd_amide Ligand Exchange pd_amide->pd0 Reductive Elimination start_materials R-I + R'NH₂ base Base

Figure 2: Simplified Buchwald-Hartwig catalytic cycle.

Protocol 1: Synthesis of a 2-Amino-6-iodopurine Intermediate

Materials & Reagents

Reagent/MaterialGradeSupplierNotes
2,6-Diiodopurine≥95%Commercially AvailableStore under inert gas.
Primary/Secondary Amine≥98%Commercially AvailableUse freshly opened or distilled.
Pd₂(dba)₃Catalyst GradeCommercially AvailableHandle in a glovebox if possible.
XPhosCatalyst GradeCommercially AvailableAir-stable, but best stored inert.
Sodium tert-butoxide≥98%Commercially AvailableHighly hygroscopic; handle in glovebox.
Anhydrous TolueneDriSolv® or equivalentCommercially AvailableUse from a sealed bottle or freshly distilled.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 2,6-diiodopurine (1.0 equiv), the desired amine (1.1-1.2 equiv), sodium tert-butoxide (1.4 equiv), and XPhos (0.02-0.05 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Catalyst Addition: Add anhydrous toluene via syringe to achieve a concentration of ~0.1 M with respect to the diiodopurine. Finally, add the palladium precursor, Pd₂(dba)₃ (0.01-0.025 equiv), under a positive flow of inert gas.

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring. The optimal temperature may vary depending on the amine's reactivity.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 4-16 hours. Look for the consumption of the starting material and the appearance of a new, more polar spot.

  • Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Extraction: Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Self-Validation & Characterization: Successful synthesis of the 2-amino-6-iodopurine intermediate can be confirmed by:

  • ¹H NMR: Appearance of new signals corresponding to the protons of the added amine moiety and a broad singlet for the N-H proton.

  • MS (ESI): Observation of the correct molecular ion peak [M+H]⁺.

Part B: C6-Position Diversification

The 2-amino-6-iodopurine intermediate is a powerful platform for diversification. The remaining C6-iodine bond is primed for a second cross-coupling reaction to introduce a wide variety of substituents.

Method 1: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or ester.[6][13][14] It is widely used in pharmaceutical synthesis due to its mild conditions and the vast commercial availability of boronic acids.[6]

Causality & Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a classic, effective catalyst. Alternatively, a combination of Pd(OAc)₂ and a phosphine ligand can be used.

  • Base: An aqueous solution of a mild inorganic base like Na₂CO₃ or K₂CO₃ is typically sufficient. The base activates the boronic acid in the transmetalation step.

  • Solvent System: A biphasic solvent system, such as 1,2-dimethoxyethane (DME) and water, is common, facilitating the interaction of both organic and inorganic reagents.

Protocol 2: Synthesis of 2-Amino-6-arylpurines

Materials & Reagents

Reagent/MaterialGradeSupplierNotes
2-Amino-6-iodopurineFrom Protocol 1-Ensure it is free of residual catalyst.
Arylboronic Acid≥97%Commercially AvailableCan be sensitive to moisture/air.
Pd(PPh₃)₄Catalyst GradeCommercially AvailableSensitive to air and light.
Sodium CarbonateACS GradeCommercially AvailablePrepare a fresh 2M aqueous solution.
1,2-Dimethoxyethane (DME)AnhydrousCommercially AvailableDegas with argon before use.

Step-by-Step Procedure:

  • Reaction Setup: In a Schlenk flask, dissolve the 2-amino-6-iodopurine intermediate (1.0 equiv) and the arylboronic acid (1.2-1.5 equiv) in DME.

  • Degassing: Bubble argon through the solution for 15-20 minutes to remove dissolved oxygen.

  • Reagent Addition: Add the 2M aqueous Na₂CO₃ solution (3.0 equiv), followed by the Pd(PPh₃)₄ catalyst (0.03-0.05 equiv) under a positive flow of argon.

  • Reaction: Heat the mixture to reflux (~85 °C) with vigorous stirring until the starting material is consumed as monitored by TLC (typically 2-12 hours).

  • Workup & Extraction: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine, then dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to yield the final 2-amino-6-arylpurine.

Data Presentation: Representative Suzuki Couplings

Boronic AcidProductTypical Yield
Phenylboronic acid2-Amino-6-phenylpurine85-95%
4-Methoxyphenylboronic acid2-Amino-6-(4-methoxyphenyl)purine80-90%
3-Pyridylboronic acid2-Amino-6-(pyridin-3-yl)purine70-85%
Method 2: C-N Bond Formation via a Second Buchwald-Hartwig Amination

To access 2,6-diamino substituted purines, a class of molecules known for potent biological activity (e.g., as analogues of the kinase inhibitor reversine), a second Buchwald-Hartwig amination can be performed at the C6 position.[5][7]

Causality & Experimental Choices: The conditions for this second amination may need to be adjusted from Protocol 1. The electronic nature of the purine core has been altered by the C2-amino group, which can affect the rate of oxidative addition. A more electron-rich and sterically hindered ligand or slightly higher temperatures might be necessary to achieve full conversion.

Protocol 3: Synthesis of 2,6-Diamino-Substituted Purines

Procedure: The procedure is analogous to Protocol 1 , using the 2-amino-6-iodopurine intermediate as the starting material.

  • Starting Material: 2-Amino-6-iodopurine (1.0 equiv).

  • Nucleophile: The second amine for the C6 position (1.2 equiv).

  • Catalyst System: A robust system like Pd₂(dba)₃ / XPhos is recommended.

  • Base & Solvent: Sodium tert-butoxide in anhydrous toluene remains an excellent choice.

  • Temperature: May require a slightly higher temperature (e.g., 100-120 °C) for efficient coupling.

  • Workup & Purification: Follow the same procedure as outlined in Protocol 1.

Troubleshooting and Key Considerations

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst; Wet solvent/reagents; Insufficient temperature; Inappropriate ligand/base combination.Use fresh catalyst and base; Ensure all reagents and solvents are strictly anhydrous; Increase reaction temperature in 10°C increments; Screen alternative ligands (e.g., SPhos, RuPhos).
Dehalogenation (C-I to C-H) Presence of water or protic impurities; Side reaction of the catalyst.Ensure anhydrous conditions; Degas solvents thoroughly; Use a slightly higher catalyst loading if necessary.
Homocoupling of Boronic Acid Presence of oxygen; High catalyst loading.Thoroughly degas the reaction mixture before and after adding the base; Use the recommended catalyst loading.
Poor Yield after Column Product is highly polar and sticks to silica; Product is unstable on silica.Use a different stationary phase (e.g., alumina, C18); Add 1% triethylamine to the eluent to suppress tailing of basic compounds; Consider recrystallization instead of chromatography.

Conclusion

The synthetic route starting from 2,6-diiodopurine provides a powerful and modular platform for the generation of diverse 2-amino-6-substituted purine libraries. By leveraging the selectivity of modern palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, researchers can precisely control the installation of key pharmacophoric groups. The detailed protocols and mechanistic insights provided herein are designed to serve as a reliable foundation for chemists in the pharmaceutical and biotechnology sectors, accelerating the discovery of novel therapeutics.

References

  • Hu, Y. L., Liu, X., & Lu, M. (2010). Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. Journal of the Mexican Chemical Society, 54(2), 74-78. Available at: [Link]

  • Gomes, P. A. C., et al. (2023). Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. Molecules, 28(7), 3097. Available at: [Link]

  • Janion, C. (1976). The synthesis and properties of N6-substituted 2-amino-purine derivatives. Acta Biochimica Polonica, 23(1), 57-68. Available at: [Link]

  • Moschel, R. C., et al. (1992). Structural features of substituted purine derivatives compatible with depletion of human O6-alkylguanine-DNA alkyltransferase. Journal of Medicinal Chemistry, 35(23), 4486-4491. Available at: [Link]

  • Schulze, J., et al. (2013). Synthesis and screening of 2,6-diamino-substituted purine derivatives as potential cardiomyogenesis inducing agents. Bioorganic & Medicinal Chemistry, 21(22), 7113-7125. Available at: [Link]

  • Glover, S. D., et al. (2015). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. Molecules, 20(8), 14839-14850. Available at: [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. Available at: [Link]

  • Dobak, I., et al. (2006). Reactivity of 2,6-Dichloropurine Ribonucleoside Studied by 35Cl NQR Spectroscopy. Zeitschrift für Naturforschung A, 61(1-2), 49-52. Available at: [Link]

  • Peretto, I., et al. (2018). Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells. Molecules, 23(8), 2038. Available at: [Link]

  • Valente, C., et al. (2014). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Organic Process Research & Development, 18(11), 1345-1357. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • El-Enany, M. M., et al. (2021). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances, 11(5), 2919-2943. Available at: [Link]

  • Garg, J. A., et al. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(33), 11188-11203. Available at: [Link]

  • Hocek, M., et al. (2000). The Suzuki-Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. Collection of Czechoslovak Chemical Communications, 65(8), 1257-1272. Available at: [Link]

  • The Organic Chemistry Tutor. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]

  • Gate Chemistry. (2018). Suzuki Coupling Mechanism and Applications. YouTube. Available at: [Link]

  • Gray, N. S., et al. (1998). Synthesis and application of functionally diverse 2,6,9-trisubstituted purine libraries as CDK inhibitors. Chemistry & Biology, 5(11), 621-630. Available at: [Link]

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Application

Application Notes and Protocols: N-Alkylation Reactions of the 2,6-Diiodopurine Ring System

Introduction: The 2,6-Diiodopurine Scaffold as a Cornerstone for Drug Discovery The purine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous endogenous signaling molecules and ther...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 2,6-Diiodopurine Scaffold as a Cornerstone for Drug Discovery

The purine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous endogenous signaling molecules and therapeutic agents. Among its many derivatives, 2,6-diiodopurine stands out as an exceptionally versatile and powerful building block. The two iodine atoms serve as convenient synthetic handles for a wide array of transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr).[1] This allows for the systematic and regioselective introduction of diverse functionalities at the C2 and C6 positions, enabling the rapid generation of compound libraries for drug discovery programs targeting kinases, G-protein coupled receptors, and other enzyme families.

This guide focuses on a critical, primary modification of the 2,6-diiodopurine system: N-alkylation of the imidazole portion of the purine ring. This reaction is fundamental for modulating the scaffold's physicochemical properties—such as solubility, lipophilicity, and metabolic stability—and for exploring the three-dimensional space of a target's binding pocket. Understanding and controlling the regiochemical outcome of N-alkylation is paramount for establishing clear structure-activity relationships (SAR) and developing potent, selective drug candidates.

Mechanistic Principles: The N7 vs. N9 Regioselectivity Challenge

The purine ring possesses two primary nucleophilic nitrogen centers available for alkylation: N7 and N9. Direct alkylation of a neutral purine with an alkyl halide under basic conditions typically results in a mixture of N7- and N9-alkylated isomers.[2] The ratio of these products is dictated by a delicate interplay of electronic and steric factors, as well as the specific reaction conditions employed.

  • Thermodynamic vs. Kinetic Control: The N9-alkylated purine is generally the thermodynamically more stable isomer and often predominates, particularly under conditions that allow for equilibrium to be reached (e.g., higher temperatures, longer reaction times).[2][3] In contrast, the N7 position can sometimes be favored under kinetically controlled conditions, where the reaction proceeds via the lowest energy transition state, which may not lead to the most stable product.

  • Steric Hindrance: The steric environment around the nitrogen atoms plays a crucial role. While the 2,6-diiodopurine itself has minimal steric bulk at adjacent positions, introducing large substituents at C6 can effectively shield the N7 position, thus promoting alkylation at N9.[4][5]

  • Reaction Conditions: The choice of base, solvent, and temperature significantly influences the N7/N9 ratio. Strong, non-nucleophilic bases like sodium hydride (NaH) in a polar aprotic solvent like N,N-dimethylformamide (DMF) are commonly used to generate the purine anion, which then acts as the nucleophile. The specific conditions can subtly alter the charge distribution and accessibility of the N7 and N9 positions.

Distinguishing between the N7 and N9 isomers is reliably achieved using 13C NMR spectroscopy. The chemical shift of the C5 carbon is a key diagnostic marker: for N9-alkylated isomers, the C5 signal typically appears around 132 ppm, whereas for the N7 isomers, this signal is shielded and appears at a lower value, approximately 123 ppm.[3]

G cluster_main Regioselectivity in Purine N-Alkylation Purine 2,6-Diiodopurine Anion N9_Product N9-Alkyl-2,6-diiodopurine (Thermodynamically Favored) Purine->N9_Product Path A N7_Product N7-Alkyl-2,6-diiodopurine (Kinetically Favored) Purine->N7_Product Path B Conditions Reaction Conditions (Base, Solvent, Temp.) Conditions->Purine Influences Alkyl_Halide Alkyl Halide (R-X)

Caption: Factors influencing N7 vs. N9 regioselectivity.

Experimental Protocols

The following protocols provide detailed, field-proven methodologies for the N-alkylation of 2,6-diiodopurine. These are intended as starting points and may require optimization based on the specific alkylating agent and desired outcome.

Protocol 1: General N-Alkylation with Alkyl Halides (N9-Selective)

This protocol employs standard SN2 conditions that generally favor the formation of the more stable N9-alkylated product. Potassium carbonate is a mild, cost-effective base suitable for a wide range of alkyl halides.

Rationale:

  • Base (K2CO3): Deprotonates the N-H of the imidazole ring to form the purine anion, a potent nucleophile. It is heterogeneous in DMF, which can sometimes moderate reactivity.

  • Solvent (Anhydrous DMF): A polar aprotic solvent that effectively dissolves the purine and facilitates the SN2 reaction mechanism without interfering with the nucleophile. Its high boiling point is advantageous for reactions requiring heat.

  • Temperature (60 °C): Provides sufficient energy to overcome the activation barrier of the reaction without promoting significant decomposition. This temperature helps favor the thermodynamic N9 product.

Step-by-Step Methodology:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2,6-diiodopurine (1.0 eq.).

  • Add anhydrous potassium carbonate (K2CO3, 1.5 eq.).

  • Place the flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M with respect to the purine.

  • Stir the suspension at room temperature for 15 minutes.

  • Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq.) dropwise via syringe.

  • Heat the reaction mixture to 60 °C and stir.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to separate the N9 and N7 isomers.

G start Start reagents 1. Add 2,6-diiodopurine & K2CO3 2. Add anhydrous DMF start->reagents inert Establish Inert Atmosphere (N2/Ar) reagents->inert alkyl_halide Add Alkyl Halide (1.1 eq) inert->alkyl_halide heat Heat to 60 °C Monitor by TLC alkyl_halide->heat workup Quench with Water Extract with Ethyl Acetate heat->workup purify Dry, Concentrate & Purify (Silica Gel Chromatography) workup->purify end Isolated N9/N7 Products purify->end

Caption: Workflow for general N9-selective alkylation.

Protocol 2: N-Alkylation via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful alternative for coupling alcohols to the purine ring, particularly for secondary alcohols where SN2 reactions with the corresponding halides would be slow or prone to elimination.[6] It proceeds via an alkoxyphosphonium intermediate and typically results in a clean inversion of stereochemistry at the alcohol center.[7]

Rationale:

  • Reagents (PPh3 & DIAD): Triphenylphosphine (PPh3) and diisopropyl azodicarboxylate (DIAD) react in situ to form the active Mitsunobu betaine.[8] This species activates the alcohol for nucleophilic attack by the purine.

  • Solvent (Anhydrous THF): Tetrahydrofuran is a common solvent for Mitsunobu reactions. It must be scrupulously dry as any water will be activated and lead to side products.

  • Temperature (0 °C to RT): The initial addition of DIAD is performed at 0 °C to control the exothermic formation of the betaine. The reaction is then allowed to warm to room temperature.

Step-by-Step Methodology:

  • To an oven-dried, three-neck round-bottom flask under an inert atmosphere, add 2,6-diiodopurine (1.0 eq.), the desired primary or secondary alcohol (1.2 eq.), and triphenylphosphine (PPh3, 1.5 eq.).

  • Dissolve the solids in anhydrous tetrahydrofuran (THF) to a concentration of ~0.1-0.2 M.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise over 15-20 minutes. A color change (typically to a pale yellow or orange) and the formation of a precipitate (triphenylphosphine oxide) are often observed.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude residue will contain the product and significant amounts of triphenylphosphine oxide and the DIAD-hydrazine byproduct. Direct purification by flash column chromatography is often effective. Pre-treating the crude mixture by dissolving it in a minimal amount of dichloromethane and adding hexanes to precipitate out much of the triphenylphosphine oxide can simplify purification.

  • Purify the product via flash column chromatography to separate the N9 and N7 isomers.

Data Summary: Typical Reaction Conditions
ProtocolAlkylating AgentBase / ReagentsSolventTemp.Typical Outcome
1 Alkyl Halide (R-X)K2CO3 or NaHDMF, ACN25-80 °CN9 isomer is major product[5]
2 Alcohol (R-OH)PPh3, DIAD/DEADTHF, Dioxane0 °C to RTMixture of N9/N7 isomers[9]

Self-Validation and Troubleshooting

  • Incomplete Reactions: If the starting purine is not fully consumed, consider increasing the temperature, extending the reaction time, or using a stronger base like NaH (for Protocol 1). Ensure all reagents and solvents are anhydrous, as water can quench the base or interfere with the Mitsunobu reaction.

  • Difficult Isomer Separation: The N7 and N9 isomers can be challenging to separate. Utilize high-resolution TLC to optimize the solvent system for column chromatography. Sometimes, a different solvent system (e.g., dichloromethane/methanol) may provide better separation than hexanes/ethyl acetate. If separation is intractable, the crude mixture can be carried forward, and separation can be attempted on a downstream intermediate with different polarity.

  • Low Yields in Mitsunobu Reaction: The pKa of the nucleophile is critical for success.[7] While purines are generally suitable, highly electron-withdrawn analogs may be too acidic, and others not acidic enough. Ensure the correct order of addition (DIAD added last and slowly) at low temperature to prevent unwanted side reactions.

Conclusion and Future Directions

The N-alkylation of 2,6-diiodopurine is a gateway reaction that unlocks the vast chemical space accessible from this privileged scaffold. By mastering the protocols for regioselective alkylation, researchers can efficiently generate novel compounds for biological screening. The resulting N-alkylated diiodo-purines are ideal substrates for subsequent diversification at the C2 and C6 positions, providing a robust platform for the development of next-generation therapeutics. Future work in this area may focus on developing novel catalytic methods to achieve absolute regiocontrol, further streamlining the synthesis of complex purine derivatives.

References

  • Hřebabecký, H., Džubák, P., & Hajdúch, M. (2020). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 5(5), 2268–2285. Available from: [Link]

  • Douchez, A., & Lubell, W. D. (2015). Chemoselective Alkylation for Diversity-Oriented Synthesis of 1,3,4-Benzotriazepin-2-ones and Pyrrolo[3][10][3][11][12]benzotriazepin-6-ones, Potential Turn Surrogates. Organic Letters, 17(24), 6046–6049. Available from: [Link]

  • Wang, M. W., et al. (2016). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][6][10]naphthyrin-5(6H)-one. Tetrahedron, 72(41), 6331-6336. Available from: [Link]

  • Procter, D. J., et al. (2020). General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. Journal of the American Chemical Society, 142(37), 15684–15690. Available from: [Link]

  • Tidwell, J. H., et al. (2002). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. Journal of Medicinal Chemistry, 45(18), 3848–3852. Available from: [Link]

  • Liu, Y., & Hu, Y. (2012). Regioselective N9 Alkylation of Purine Rings Assisted by β-Cyclodextrin. ChemInform, 43(19). Available from: [Link]

  • Al-Masoudi, N. A., et al. (2023). Alkylation of 6-thiopurine derivatives by the Mitsunobu reaction. Nucleosides, Nucleotides & Nucleic Acids, 42(7), 516-526. Available from: [Link]

  • Borah, P., & Boruah, R. C. (2012). A regioselective synthesis of 2,6-diarylpyridines. RSC Advances, 2, 8438-8443. Available from: [Link]

  • Piguel, S., & Legraverend, M. (2007). Selective amidation of 2,6-dihalogenopurines: application to the synthesis of new 2,6,9-trisubstituted purines. The Journal of Organic Chemistry, 72(18), 7026–7029. Available from: [Link]

  • MDPI. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(11), 3247. Available from: [Link]

  • Hartley, J. A., et al. (1986). DNA Sequence Selectivity of guanine-N7 Alkylation by Three Antitumor Chloroethylating Agents. Cancer Research, 46(4 Part 1), 1948–1951. Available from: [Link]

  • Hřebabecký, H., Džubák, P., & Hajdúch, M. (2020). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 5(5), 2268–2285. Available from: [Link]

  • Diva Portal. (2021). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. The Journal of Organic Chemistry, 86(13), 9145-9154. Available from: [Link]

  • ResearchGate. (2024). The Efficacy and Safety of Dotinurad on Uric Acid and Renal Function in Patients with Hyperuricemia and Advanced Chronic Kidney Disease. Drug Design, Development and Therapy. Available from: [Link]

  • Sproat, B. S., et al. (1991). New synthetic routes to protected purine 2'-O-methylriboside-3'-O-phosphoramidites using a novel alkylation procedure. Nucleic Acids Research, 19(4), 733–738. Available from: [Link]

  • Baran, P. S., et al. (2017). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Angewandte Chemie International Edition, 56(43), 13088–13093. Available from: [Link]

  • González, M., et al. (2014). Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions. Organic & Biomolecular Chemistry, 12(25), 4436–4445. Available from: [Link]

  • Hahn, F. E., et al. (2019). Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes. Molecules, 24(17), 3073. Available from: [Link]

  • Tidwell, J. H., et al. (2002). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H 1. Journal of Medicinal Chemistry, 45(18), 3848-3852. Available from: [Link]

  • Indiana State University. (1997). Purine and Pyrimidine Metabolism. Retrieved from: [Link]

  • University of Birmingham. (2022). Rational drug design of VCP inhibitors to enhance nis function in radioiodide therapy. Retrieved from: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki Coupling Reactions of 2,6-Diiodopurine

Welcome to the technical support center for improving yields in 2,6-diiodopurine Suzuki coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for improving yields in 2,6-diiodopurine Suzuki coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we will delve into the mechanistic nuances, troubleshoot common experimental hurdles, and provide field-proven protocols to enhance the efficiency and reproducibility of your reactions.

Understanding the Challenge: The Unique Reactivity of 2,6-Diiodopurine

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, prized for its functional group tolerance and mild reaction conditions.[1][2] However, the application of this reaction to 2,6-diiodopurine presents a unique set of challenges and opportunities. The two iodine substituents on the electron-deficient purine ring exhibit differential reactivity, allowing for the potential for selective mono- or di-substitution. Understanding the factors governing this selectivity is paramount to achieving the desired product in high yield.

A key study on the Suzuki-Miyaura coupling of 2,6-dihalopurines revealed that the reaction of 9-benzyl-2,6-dichloropurine with one equivalent of phenylboronic acid selectively afforded the 6-substituted product.[3] Conversely, using 9-benzyl-6-chloro-2-iodopurine resulted in preferential substitution at the 2-position.[3] This highlights the delicate interplay of electronics and sterics in determining the site of reaction. For 2,6-diiodopurine, the C6-I bond is generally more reactive towards oxidative addition than the C2-I bond, offering a handle for regioselective mono-functionalization before proceeding to a second coupling if desired.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Question 1: My reaction yield is consistently low, or I observe no product formation. What are the likely causes and how can I fix this?

Answer:

Low or no yield in a Suzuki coupling of 2,6-diiodopurine can stem from several factors, often related to catalyst activity, reagent quality, or reaction setup.

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical.[1] For electron-deficient heteroaryl halides like 2,6-diiodopurine, bulky and electron-rich phosphine ligands are often necessary to promote the oxidative addition step and enhance catalyst stability.[4] If you are using a standard catalyst like Pd(PPh₃)₄ and observing low reactivity, consider switching to a more active system.

Catalyst/Ligand SystemRationale
Pd(OAc)₂ with SPhos or XPhos These Buchwald-type ligands are bulky and electron-rich, enhancing the rate of oxidative addition for challenging substrates.[4]
Pd₂(dba)₃ with P(t-Bu)₃ Tri(tert-butyl)phosphine is another highly effective electron-rich ligand that can accelerate the coupling of unactivated aryl chlorides and other challenging substrates.[5]
Pd(PPh₃)₄ While a classic catalyst, it may be less effective for this specific substrate. It can be a good starting point, but more advanced catalysts are often required for high yields.[3]
  • Base Selection and Quality: The base plays a crucial role in activating the boronic acid for transmetalation.[5] The choice and quality of the base are paramount.

    • Inadequate Base Strength: For this system, a moderately strong base like K₂CO₃ or K₃PO₄ is often effective.[3][6] If you are using a weaker base, the reaction may not proceed efficiently.

    • Base Quality: Ensure your base is finely powdered and anhydrous, especially for non-aqueous reaction conditions. Some anhydrous couplings with K₃PO₄ may paradoxically require a small amount of water to function effectively.[7]

  • Solvent and Degassing: The solvent must be appropriate for the reaction conditions and thoroughly degassed to prevent catalyst oxidation.

    • Solvent Choice: A mixture of a non-polar solvent like toluene or dioxane with water is a common choice for Suzuki reactions.[3][6] The aqueous phase is often necessary for the base to be effective. For anhydrous conditions, toluene is a good option.[3]

    • Degassing: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species.[8] It is imperative to degas your solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[9]

  • Boronic Acid Quality: Boronic acids can degrade over time, especially if not stored properly. Consider using a fresh bottle or recrystallizing your boronic acid. Protodeboronation, the cleavage of the C-B bond, can be a significant side reaction.

Question 2: I am seeing a mixture of mono- and di-substituted products, but I want to selectively synthesize the mono-substituted purine. How can I control the regioselectivity?

Answer:

Achieving selective mono-substitution on 2,6-diiodopurine relies on exploiting the inherently different reactivity of the two C-I bonds and carefully controlling the reaction stoichiometry.

  • Stoichiometry is Key: Use a slight excess (1.0-1.2 equivalents) of the boronic acid relative to the 2,6-diiodopurine. Using a larger excess will favor di-substitution.

  • Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the slower second coupling from occurring. Lowering the reaction temperature can also enhance selectivity, albeit at the cost of a longer reaction time.

  • Exploiting Differential Reactivity: As previously mentioned, the C6-I bond is generally more reactive. Standard Suzuki conditions will likely favor substitution at this position first. To isolate the 6-substituted product, careful monitoring and control of stoichiometry are crucial.

Question 3: My main product is accompanied by significant homocoupling of the boronic acid. How can I minimize this side reaction?

Answer:

Homocoupling of boronic acids to form biaryl byproducts is a common side reaction, often exacerbated by the presence of oxygen or high catalyst loading.

  • Rigorous Degassing: As mentioned, oxygen can promote homocoupling. Ensure your reaction setup is scrupulously deoxygenated.[9]

  • Catalyst Loading: While a sufficient amount of catalyst is needed for the reaction to proceed, excessive amounts can lead to an increase in side reactions. Typically, 1-5 mol% of the palladium catalyst is sufficient.

  • Choice of Palladium Precursor: Using a Pd(II) precatalyst like Pd(OAc)₂ can sometimes reduce the extent of homocoupling compared to Pd(0) sources like Pd₂(dba)₃, as the active Pd(0) species is generated in situ.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Suzuki coupling reaction?

A1: The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[10] The key steps are:

  • Oxidative Addition: The organic halide (2,6-diiodopurine) reacts with the active Pd(0) catalyst to form a Pd(II) complex.[11]

  • Transmetalation: The organoboron compound (boronic acid), activated by a base, transfers its organic group to the palladium center.[5]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the C-C bond of the product and regenerating the Pd(0) catalyst.[11]

Q2: Why is a base necessary in the Suzuki coupling reaction?

A2: The base is essential for the transmetalation step.[5] It reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the organic group from boron to palladium.[5]

Q3: Can I use boronic esters instead of boronic acids?

A3: Yes, boronic esters, such as pinacol esters, are often used in Suzuki couplings. They can be more stable and easier to handle than the corresponding boronic acids. The reaction conditions are generally similar, although some optimization may be required.

Q4: How do I choose the right solvent for my reaction?

A4: The choice of solvent depends on the specific substrates and reaction conditions.[12] For many Suzuki couplings, a two-phase system of an organic solvent (e.g., toluene, dioxane, THF) and water is used to dissolve both the organic reactants and the inorganic base.[3][6] Anhydrous conditions with solvents like toluene can also be effective, particularly with certain bases like anhydrous K₂CO₃.[3]

Experimental Protocols

Protocol 1: Selective Mono-Arylation of 2,6-Diiodopurine at the C6 Position

This protocol is designed to favor the formation of the 6-substituted product.

Materials:

  • 2,6-Diiodopurine (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • K₂CO₃ (2.5 equiv)

  • 1,4-Dioxane

  • Degassed water

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2,6-diiodopurine, the arylboronic acid, Pd(PPh₃)₄, and finely powdered K₂CO₃.

  • Solvent Addition: Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of 2,6-diiodopurine).

  • Reaction Execution: Stir the mixture at 85-90 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material. This is critical for achieving selectivity.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Di-Arylation of 2,6-Diiodopurine

This protocol is designed for the exhaustive substitution at both the C2 and C6 positions.

Materials:

  • 2,6-Diiodopurine (1.0 equiv)

  • Arylboronic acid (2.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (3.0 equiv)

  • Toluene

  • Degassed water

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine 2,6-diiodopurine, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Solvent Addition: Add toluene and degassed water in a 10:1 ratio (e.g., 10 mL toluene, 1 mL water per 1 mmol of 2,6-diiodopurine).

  • Reaction Execution: Stir the mixture at 100-110 °C for 12-24 hours.

  • Monitoring: Check for the complete disappearance of the starting material and the mono-arylated intermediate by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 25 mL).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent. Purify the residue by flash column chromatography.

Visualizations

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R²-B(OR)₂ Base PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R² caption Figure 1: The Suzuki-Miyaura Catalytic Cycle

Caption: The fundamental steps of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low or No Yield q1 Check Catalyst System (Pd source and Ligand) start->q1 s1 Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) q1->s1 Ineffective? q2 Evaluate Base (Strength and Quality) q1->q2 Effective? s1->q2 s2 Use Stronger/Anhydrous Base (e.g., K₃PO₄, finely ground K₂CO₃) q2->s2 Ineffective? q3 Assess Reaction Setup (Solvent and Degassing) q2->q3 Effective? s2->q3 s3 Ensure Rigorous Degassing and Anhydrous/Appropriate Solvent q3->s3 Ineffective? q4 Verify Reagent Quality (Boronic Acid) q3->q4 Effective? s3->q4 s4 Use Fresh/Purified Boronic Acid q4->s4 Degraded? end Improved Yield q4->end Good Quality? s4->end

Caption: A workflow for troubleshooting low-yield Suzuki coupling reactions.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • D'Amico, A., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 875. Retrieved from [Link]

  • Gate Chemistry. (2018, July 17). Suzuki Coupling Mechanism and Applications [Video]. YouTube. Retrieved from [Link]

  • ProtonGuru. (2020, November 23). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira) [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Kozma, E., et al. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. Catalysts, 10(12), 1469. Retrieved from [Link]

  • Li, J., et al. (2019). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction Catalyzed by a Palladium(II) Complex. Journal of Catalysis, 377, 1-10. Retrieved from [Link]

  • Bellina, F., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews, 104(5), 2431-2479. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 129(11), 3358–3366. Retrieved from [Link]

  • Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6401-6414. Retrieved from [Link]

  • Old, D. W., et al. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722–9723. Retrieved from [Link]

  • Dander, J. E., & Garg, N. K. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 10(1), 373-378. Retrieved from [Link]

  • Nykjær, T., et al. (2018). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 2,6-Diiodopurine Derivatives

A Senior Application Scientist's Guide to Column Chromatography Welcome to the technical support center for the purification of 2,6-diiodopurine derivatives. As a Senior Application Scientist, I understand that while the...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Column Chromatography

Welcome to the technical support center for the purification of 2,6-diiodopurine derivatives. As a Senior Application Scientist, I understand that while these halogenated purines are vital intermediates in medicinal chemistry and drug development, their purification by column chromatography presents unique challenges.[1] The electron-deficient nature of the purine ring, coupled with the presence of two bulky, labile iodine atoms, makes these molecules susceptible to degradation and difficult to separate from closely related impurities.

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move from specific troubleshooting scenarios to broader frequently asked questions, grounding our advice in established chromatographic principles and field-proven experience.

Troubleshooting Guide: A Problem-and-Solution Approach

This section addresses the most frequent and frustrating issues encountered during the column chromatography of 2,6-diiodopurine derivatives.

Question 1: "My product is decomposing on the column. My collected fractions show multiple new spots on TLC, and my yield is extremely low. What's happening?"

Answer: This is the most common issue with di-iodinated purines. The root cause is almost always the inherent acidity of standard silica gel.

The Underlying Chemistry: The surface of silica gel is covered with silanol groups (Si-OH), which are weakly acidic (pKa ≈ 4.5). These acidic sites can interact with your molecule in several destructive ways:

  • Protonation: The basic nitrogen atoms of the purine ring can be protonated, making the compound highly polar and causing it to bind irreversibly to the column.

  • Catalyzed Decomposition: The electron-withdrawing iodine atoms make the purine ring susceptible to nucleophilic attack. The acidic silica surface can catalyze reactions with trace amounts of water or other nucleophiles (like methanol) in your mobile phase, leading to the displacement of the iodine atoms or other forms of degradation.[2]

  • Glycosidic Bond Cleavage: If you are working with a nucleoside derivative, the acidic environment can cleave the bond between the purine base and the sugar moiety.

Solutions & Experimental Protocol:

  • Confirm Silica Gel Instability with 2D TLC: Before running a column, you must verify if your compound is stable on silica.[3]

    • Protocol: 2D Thin-Layer Chromatography (TLC) Stability Test

      • Spot a concentrated solution of your crude product onto the bottom-left corner of a TLC plate.

      • Develop the plate using your chosen mobile phase.

      • Remove the plate and thoroughly dry it.

      • Rotate the plate 90 degrees counter-clockwise so that the line of separated spots is now at the bottom.

      • Develop the plate again in the same mobile phase.

      • Analysis: If the compound is stable, you will see all spots aligned on a 45-degree diagonal. If new spots appear off this diagonal, your compound is degrading on the silica.[3]

  • Deactivate the Silica Gel: The most direct solution is to neutralize the acidic sites.

    • Slurry Deactivation: Prepare your silica gel slurry in the non-polar component of your mobile phase (e.g., hexane). Add 1% triethylamine (Et₃N) by volume to this slurry. Let it stir for 15 minutes before packing the column.

    • Mobile Phase Additive: Add 0.5-1% triethylamine to your mobile phase. This continuously bathes the stationary phase, neutralizing acidic sites and preventing product protonation.[4]

  • Switch to a Different Stationary Phase: If deactivation is insufficient, a different stationary phase is required.

    • Neutral Alumina: Alumina is a good alternative, but be sure to use neutral (pH ≈ 7) Brockmann I grade. Basic alumina can also cause degradation for some substrates.

    • Reversed-Phase (C18): For more polar derivatives, especially nucleosides, reversed-phase chromatography is often the superior choice.[4] It separates based on hydrophobicity and avoids the issue of silanol acidity. A typical mobile phase would be a gradient of water and acetonitrile or methanol, sometimes with a modifier like formic acid to improve peak shape.[5][6]

Question 2: "I'm getting very poor separation between my product and a stubborn impurity. My TLC shows the spots are close, but they should be separable."

Answer: Poor resolution is a classic chromatography problem that can be solved by systematically optimizing selectivity and efficiency.[7] For halogenated purines, where impurities are often structurally similar (e.g., the mono-iodinated version), this requires careful method development.

Causality & Optimization Strategy:

The resolution of two peaks is governed by three factors: selectivity (α), retention (k), and efficiency (N). The most powerful way to improve resolution is by changing the selectivity, which means altering the relative interactions of your compounds with the stationary and mobile phases.[8]

Solutions & Recommendations:

  • Optimize the Mobile Phase:

    • Change Solvent Strength: If your spots are too high on the TLC plate (Rf > 0.4), your mobile phase is too strong. Reduce the percentage of the polar solvent. If they are too low (Rf < 0.1), increase it. For column chromatography, an Rf of 0.2-0.3 for the target compound is ideal.[9]

    • Change Solvent Selectivity: If simply changing the solvent ratio (e.g., more or less ethyl acetate in hexane) doesn't work, you need to change the nature of the solvents. The "selectivity triangle" (dipole-dipole, hydrogen bonding, dispersion forces) is key here. For instance, swapping ethyl acetate for dichloromethane introduces different dipole interactions.

    • Recommended Starting Systems: The table below provides starting points for TLC analysis based on common 2,6-diiodopurine derivative structures.

Derivative TypeRecommended Mobile Phase System (v/v)Rationale & Comments
Simple Purine Core Hexane / Ethyl Acetate (9:1 to 1:1)Start with low polarity. Ethyl acetate provides hydrogen bond accepting capability.
Alkylated/Benzylated Purines Hexane / Dichloromethane (DCM) (1:1) or Hexane / Acetone (9:1)DCM offers strong dipole interactions. Acetone is a stronger hydrogen bond acceptor than ethyl acetate.
Unprotected Nucleosides Dichloromethane / Methanol (99:1 to 9:1)These are very polar. Methanol is a strong hydrogen bond donor and acceptor.[4]
Protected Nucleosides Hexane / Ethyl Acetate (4:1 to 1:1)Protecting groups (e.g., TBDMS, Ac) drastically reduce polarity, allowing for standard solvent systems.[10]
  • Consider an Alternative Stationary Phase:

    • Amine-Functionalized Silica: This is an excellent choice for purines. It is less polar than bare silica, meaning compounds elute faster. More importantly, its basic surface prevents the protonation issues that cause streaking and poor peak shape with basic compounds like purines.[4]

    • PFP (Pentafluorophenyl) Phases: Available in both normal and reversed-phase, these columns offer unique π-π and dipole interactions, which can be highly effective for separating aromatic and halogenated compounds.

  • Improve Column Efficiency:

    • Pack a Better Column: Ensure the column is packed uniformly without any cracks or channels. A poorly packed column leads to significant peak broadening.

    • Reduce Particle Size: Using silica with a smaller particle size (e.g., 40-63 µm is standard) increases the number of theoretical plates (N), leading to sharper peaks and better resolution.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best all-around stationary phase to start with for a new 2,6-diiodopurine derivative?

A: There is no single "best" phase, but a logical workflow can guide you to the right choice. Start by assessing your molecule's properties.

G start Start: Assess Derivative Properties is_acid_sensitive Is the compound acid-sensitive? (Test with 2D TLC) start->is_acid_sensitive is_polar Is the compound very polar? (e.g., unprotected nucleoside) is_acid_sensitive->is_polar No use_deactivated_silica Deactivated Silica Gel (add 1% Et3N) is_acid_sensitive->use_deactivated_silica Yes use_silica Standard Silica Gel (Hex/EtOAc or DCM/MeOH) is_polar->use_silica No use_rp Reversed-Phase C18 (H2O/ACN or H2O/MeOH) is_polar->use_rp Yes use_amine Amine-Functionalized Silica (Offers different selectivity) use_deactivated_silica->use_amine If separation is still poor

Q2: My compound streaks badly on the TLC plate. How can I get sharp, defined spots?

A: Streaking is a red flag that indicates an undesirable secondary interaction between your compound and the stationary phase, often due to mismatched acidity/basicity.[9] Since purines are basic, streaking on acidic silica is common.

  • The Fix: Add a basic modifier to your mobile phase. For a DCM/MeOH system, adding 0.5% ammonium hydroxide works well. For a Hexane/EtOAc system, add 0.5-1% triethylamine. This neutralizes the acidic silanol groups, allowing your compound to travel up the plate without excessive binding, resulting in compact spots.

Q3: How much material can I load onto my column?

A: Overloading is a common cause of failed separations. A good rule of thumb for flash chromatography is to load no more than 1 gram of crude material per 100 grams of silica gel (a 1:100 ratio). If the separation is difficult (ΔRf on TLC < 0.1), you should reduce this to a 1:200 or even 1:400 ratio.

Q4: Do I need to use protecting groups for my 2,6-diiodopurine nucleoside?

A: While not strictly necessary for purification, protecting the hydroxyl groups of the sugar moiety can make your life significantly easier.

  • Why Protect? Unprotected hydroxyl groups are very polar, causing the nucleoside to stick strongly to silica gel and often requiring highly polar mobile phases like DCM/Methanol.[4] These polar systems are less effective at separating closely related, non-polar impurities.

  • Impact on Chromatography: By protecting the hydroxyls (e.g., as TBDMS ethers or acetates), you dramatically decrease the molecule's polarity.[10][11] This allows you to use much less polar mobile phases (like Hexane/EtOAc), which provide better selectivity for separating the core purine structure from its impurities. The protection step adds to your synthesis, but it often saves significant time and material loss during purification.

G

References

  • Purine and Related Compound Purification Strategies. Teledyne ISCO. [Link]

  • Nucleoside Analogs: A Review of Its Source and Separation Processes. MDPI. [Link]

  • Separation of 2,6-Diaminopurine on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Use of 3-(1,8-naphthalimido)propyl-modified silyl silica gel as a stationary phase for the high-performance liquid chromatographic separation of purine derivatives. PubMed. [Link]

  • Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. PubMed. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • Synthesis of 2,6-Dihalogenated Purine Nucleosides by Thermostable Nucleoside Phosphorylases. ResearchGate. [Link]

  • Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography. PubMed. [Link]

  • Guide to GC Column Selection and Optimizing Separations. Restek. [Link]

  • Microbial synthesis of 2,6-diaminopurine nucleosides. CONICET Digital. [Link]

  • Tailored Phosphate Leaving Groups Direct Pathway-Dependent Self-Assembly. Journal of the American Chemical Society. [Link]

  • Challenges and solutions for the downstream purification of therapeutic proteins. PubMed. [Link]

  • Purification: Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]

  • Analysis of Performance Degradation of Silica Gels after Extended Use Onboard the ISS. NASA Technical Reports Server. [Link]

  • Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. MDPI. [Link]

  • Purine Synthesis. Microbe Notes. [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]

  • What compounds are unstable in a silica gel column (chromatography). Reddit. [Link]

  • Silica gel-Mediated Oxidation of Prenyl Motifs Generates Natural Product-Like Artifacts. NIH National Library of Medicine. [Link]

  • A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups. NIH National Library of Medicine. [Link]

  • Validation of a modified Landry-Hassett dilution technique to quantify the growth and mortality rates of subpopulations of planktonic microbes. Frontiers in Microbiology. [Link]

  • 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]

  • 26.4: Optimization and Column Performance. Chemistry LibreTexts. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Methods for Purity Assessment of 2,6-Diiodopurine Derivatives

In the landscape of pharmaceutical research and development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. For novel purine derivatives such as 2,...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. For novel purine derivatives such as 2,6-diiodopurine, which serve as critical building blocks in medicinal chemistry, rigorous analytical methods to ascertain purity are paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods tailored for the purity assessment of 2,6-diiodopurine derivatives. We will delve into the rationale behind methodological choices, present comparative data, and offer a robust, validated protocol that ensures scientific integrity.

The Critical Role of Purity in 2,6-Diiodopurine Derivatives

2,6-diiodopurine is a versatile intermediate in the synthesis of a wide array of biologically active purine analogues, including potential therapeutics for various diseases. The presence of impurities, which can arise from the synthetic route or degradation, can significantly impact the compound's reactivity, biological activity, and toxicity profile. Therefore, a well-designed, stability-indicating HPLC method is not merely a quality control measure but a crucial tool in the drug development process.[1][2]

Comparing HPLC Methodologies for Halogenated Purines

The inherent characteristics of 2,6-diiodopurine, a halogenated and relatively non-polar heterocyclic compound, guide the selection of an appropriate HPLC method. Reversed-phase HPLC (RP-HPLC) is the most suitable and widely adopted technique for the analysis of purine derivatives.[3][4][5] Let's explore the critical parameters and their influence on the separation.

Column Chemistry: The Heart of the Separation

The choice of stationary phase is pivotal for achieving optimal resolution between the main compound and its potential impurities.

  • C18 (Octadecyl Silane): This is the workhorse of reversed-phase chromatography and an excellent starting point for 2,6-diiodopurine analysis. Its long alkyl chains provide strong hydrophobic retention, which is ideal for relatively non-polar compounds. A high-purity, end-capped C18 column is recommended to minimize peak tailing caused by interactions with residual silanols.[6]

  • C8 (Octyl Silane): A C8 column offers slightly less hydrophobic retention than a C18 column. This can be advantageous if 2,6-diiodopurine or its impurities are very strongly retained on a C18 phase, leading to excessively long run times or the need for high concentrations of organic modifier.

  • Phenyl-Hexyl: This stationary phase provides alternative selectivity due to π-π interactions between the phenyl groups and the aromatic purine ring system. This can be particularly useful for separating impurities that are structurally very similar to 2,6-diiodopurine but differ in their aromatic character.

Mobile Phase Composition: Fine-Tuning the Elution

The mobile phase composition dictates the elution strength and can be manipulated to achieve the desired separation.

  • Organic Modifier: Acetonitrile is generally the preferred organic modifier for purine analysis due to its low viscosity and UV transparency.[7] Methanol is a suitable alternative and can offer different selectivity.[4]

  • Aqueous Phase and pH Control: A buffered aqueous phase is essential for ensuring reproducible retention times and good peak shape, especially for compounds with ionizable groups. For purine derivatives, a slightly acidic pH is often employed to suppress the ionization of the nitrogen atoms in the purine ring, leading to better retention and peak shape. Buffers such as phosphate or acetate are commonly used.[8][9]

  • Isocratic vs. Gradient Elution: For a simple purity assessment with a limited number of known impurities, an isocratic method (constant mobile phase composition) can be sufficient, rapid, and reproducible.[10][11] However, for analyzing complex samples from forced degradation studies, a gradient elution (where the mobile phase composition is changed over time) is often necessary to resolve early-eluting polar degradants and late-eluting non-polar impurities within a reasonable timeframe.[6][8]

Comparative Overview of Starting HPLC Conditions

The following table summarizes potential starting conditions for the HPLC analysis of 2,6-diiodopurine derivatives, providing a basis for method development and optimization.

ParameterMethod 1: General PurityMethod 2: Stability IndicatingMethod 3: Alternative Selectivity
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 250 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 3.510 mM Ammonium Acetate, pH 4.020 mM Sodium Acetate, pH 4.5
Mobile Phase B AcetonitrileAcetonitrileMethanol
Elution Mode Isocratic: 60% A / 40% BGradient: 5% to 95% B in 30 minGradient: 10% to 90% B in 25 min
Flow Rate 1.0 mL/min1.0 mL/min1.2 mL/min
Detection UV at 254 nmUV at 254 nm and 275 nmUV at 254 nm
Column Temp. 30 °C35 °C30 °C

Experimental Protocol: A Validated Stability-Indicating RP-HPLC Method

This section provides a detailed, step-by-step protocol for a robust stability-indicating RP-HPLC method for the purity assessment of 2,6-diiodopurine.

Instrumentation and Materials
  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

  • 2,6-diiodopurine reference standard.

  • HPLC grade acetonitrile, methanol, potassium dihydrogen phosphate, and ortho-phosphoric acid.

  • High-purity water.

Preparation of Solutions
  • Mobile Phase A (Aqueous): Prepare a 20 mM potassium dihydrogen phosphate solution in high-purity water. Adjust the pH to 3.5 with ortho-phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): HPLC grade acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of 2,6-diiodopurine reference standard in the diluent to obtain a known concentration (e.g., 0.1 mg/mL).

  • Sample Solution: Prepare the test sample of 2,6-diiodopurine at the same concentration as the standard solution using the diluent.

Chromatographic Conditions
  • Column: C18, 4.6 x 250 mm, 5 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30.1-35 min: Return to 95% A, 5% B (re-equilibration)

Data Analysis
  • Inject the diluent (blank), followed by the standard solution (multiple injections for system suitability), and then the sample solution.

  • Identify the peak for 2,6-diiodopurine in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the purity of the sample by the area normalization method, assuming all impurities have a similar response factor at the chosen wavelength. For higher accuracy, a relative response factor for each impurity should be determined.

Forced Degradation Studies: A Self-Validating System

To ensure the method is stability-indicating, forced degradation studies must be performed.[2][12] This involves subjecting the 2,6-diiodopurine sample to various stress conditions to generate potential degradation products. The goal is to achieve 5-20% degradation of the active ingredient.[13][14]

Stress Conditions:
  • Acid Hydrolysis: Reflux the sample in 0.1 M HCl at 60°C for 4 hours.

  • Base Hydrolysis: Reflux the sample in 0.1 M NaOH at 60°C for 2 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light as per ICH guidelines.

After exposure, the stressed samples are diluted to the target concentration and analyzed using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main 2,6-diiodopurine peak and from each other.

Visualizing the Workflow

The following diagram illustrates the comprehensive workflow for the purity assessment of 2,6-diiodopurine derivatives.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting prep_solutions Prepare Mobile Phases, Diluent, Standard & Sample hplc_setup Set up HPLC System (Column, Gradient, Detector) prep_solutions->hplc_setup forced_degradation Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) sample_injection Inject Blank, Standard, Sample & Stressed Samples forced_degradation->sample_injection system_suitability System Suitability Test (Inject Standard) hplc_setup->system_suitability system_suitability->sample_injection data_acquisition Acquire Chromatograms sample_injection->data_acquisition peak_integration Integrate Peaks & Assess Peak Purity data_acquisition->peak_integration purity_calculation Calculate Purity & Degradation Percentage peak_integration->purity_calculation final_report Generate Final Report purity_calculation->final_report

Sources

Comparative

A Senior Application Scientist's Guide to Halogen Substitution in Purine Scaffolds: Iodo- vs. Chloro- Analogs

Authored for Researchers, Scientists, and Drug Development Professionals In the intricate world of medicinal chemistry, the purine scaffold stands as a "privileged structure," a foundational blueprint for countless thera...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the purine scaffold stands as a "privileged structure," a foundational blueprint for countless therapeutic agents, from antivirals to kinase inhibitors.[1] The strategic modification of this scaffold is paramount to tuning a molecule's potency, selectivity, and pharmacokinetic profile. Among the most impactful modifications is halogenation. While often used to enhance properties like metabolic stability and membrane permeability, the choice of halogen—specifically, the comparison between iodine and chlorine—can introduce profound and often underappreciated differences in biological activity.[2]

This guide provides an in-depth comparison of iodo-substituted and chloro-substituted purines, moving beyond simple structure-activity relationships (SAR) to explore the fundamental physicochemical and mechanistic principles that govern their differential biological effects. We will dissect the causality behind experimental observations and provide robust, self-validating protocols to empower your own research endeavors.

The Physicochemical Divide: More Than Just Size

At first glance, iodine and chlorine are simply members of the same halogen group. However, their distinct atomic properties create a cascade of differences that directly influence how a purine analog interacts with its biological target.

PropertyChlorine (Cl)Iodine (I)Implication in Drug Design
Atomic Radius (Å) ~1.00~1.33Iodine's larger size creates more steric bulk, which can either be beneficial for filling a large pocket or detrimental if space is limited.
Electronegativity (Pauling) 3.162.66The C-Cl bond is more polarized than the C-I bond, affecting the molecule's overall dipole moment and solubility.[3]
**Polarizability (ų) **2.185.35Iodine's electron cloud is far more deformable. This high polarizability is key to forming stronger van der Waals and, critically, halogen bonds.
C-X Bond Energy (kJ/mol) ~339~238The C-I bond is significantly weaker, making iodo-substituted compounds potentially more susceptible to metabolic dehalogenation.

These fundamental differences are not trivial; they are the atomic-level drivers of macroscopic biological outcomes. The most significant of these is the differential ability to form a powerful, non-covalent interaction: the halogen bond.

cluster_Cl Chloro-Purine cluster_I Iodo-Purine Cl_Atom Cl C_Cl C Cl_Atom->C_Cl  Stronger Bond (~339 kJ/mol)  More Polarized  Less Polarizable I_Atom I C_I C I_Atom->C_I  Weaker Bond (~238 kJ/mol)  Less Polarized  Highly Polarizable Title Figure 1: Physicochemical Comparison of C-Cl vs. C-I Bonds cluster_pocket Protein Binding Pocket cluster_iodo Iodo-Purine Interaction cluster_chloro Chloro-Purine Interaction acceptor O=C I_ligand Purine-I I_ligand->acceptor Strong Halogen Bond (Positive σ-hole) Cl_ligand Purine-Cl Cl_ligand->acceptor Weak/No Halogen Bond (Negligible σ-hole)

Caption: Figure 2: Iodo- vs. Chloro-Purine Halogen Bonding.

Comparative Biological Activity: Case Studies

Direct experimental comparisons underscore the theoretical advantages of iodine's halogen-bonding capability.

Case Study: G-Protein Coupled Receptors (GPCRs) - Adenosine Receptors

Adenosine receptors are a classic target for purine analogs. A study on N6-substituted adenosine analogs provides a direct comparison of 2-chloro versus 2-iodo substitutions on binding affinity at A1 and A2A adenosine receptors. [4]

Compound Substitution A1 Ki (nM) A2A Ki (nM) A1 Selectivity (A2A/A1)
Analog Pair 1 2-Chloro 0.9 470 522
2-Iodo 1.1 1300 1182
Analog Pair 2 2-Chloro 2.5 1100 440
2-Iodo 1.4 2200 1571

(Data synthesized from Melman et al., 2000) [4] In this context, while both substitutions yield high-affinity ligands, the 2-iodo substitution consistently pushes for higher A1 selectivity. This suggests that while the primary pharmacophore drives affinity, the halogen at the 2-position is likely interacting with a microenvironment where the larger, more polarizable iodine atom can form more favorable interactions—potentially a halogen bond—that enhances selectivity over the A2A subtype.

Case Study: Protein Kinases

Protein kinases are a major class of drug targets where halogenated inhibitors are common. [1]Analysis of protein kinase structures in complex with halogenated ligands reveals that halogen bonds are frequently observed, particularly with the backbone carbonyls of the hinge region—the very same region that forms critical hydrogen bonds with ATP. [5] While a comprehensive table of direct iodo- vs. chloro-purine comparisons across multiple kinases is not readily available in a single source, the principle is clear: iodine's superior ability to act as a halogen bond donor provides a powerful tool for enhancing inhibitor potency. [5]For example, in the development of protein kinase CK2α inhibitors, strategic placement of halogenated phenyl groups on the purine scaffold led to dramatic shifts in activity, with a 4-fluorophenyl-substituted purine showing a 167-fold improvement in inhibitory activity over a less-optimized analog. [6]While this is not a direct iodo/chloro comparison, it highlights the profound impact that specific halogen interactions can have on potency. When designing a kinase inhibitor, substituting a chlorine with an iodine at a position directed toward a hinge carbonyl or other Lewis base is a rational strategy to test for a significant increase in potency.

Experimental Design & Protocols

To rigorously compare the biological activity of iodo- and chloro-substituted purines, a multi-step, self-validating experimental workflow is essential.

G cluster_workflow Comparative Evaluation Workflow start Synthesis & Purification (Iodo- & Chloro- Analogs) qc Purity & Structural QC (NMR, LC-MS, HRMS) start->qc biochem Biochemical Assay (e.g., Kinase Inhibition) qc->biochem Step 1: In Vitro Potency binding Target Engagement Assay (e.g., Radioligand Binding) qc->binding Step 2: Target Affinity cell_based Cell-Based Assay (e.g., Cytotoxicity - MTT) biochem->cell_based Step 3: Cellular Effect binding->cell_based data Data Analysis (IC50 / Ki Determination) cell_based->data conclusion SAR Conclusion (Potency, Selectivity) data->conclusion

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,6-diiodo-7H-purine

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 2,6-diiodo-7H-purine, a halogenated puri...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 2,6-diiodo-7H-purine, a halogenated purine analog, demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. While specific toxicological data for this compound is limited, its structural similarity to other biologically active and potentially cytotoxic purine derivatives necessitates a cautious approach.[1] This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE), grounded in the principles of risk mitigation and exposure control.

The core principle underpinning these recommendations is minimizing all routes of exposure: inhalation, dermal contact, and ingestion.[2][3] For compounds with uncharacterized toxicological profiles, we must operate under the assumption of potential hazard, including possible cytotoxicity, mutagenicity, and reproductive toxicity, as seen in related purine analogs.[4][5]

Hazard Assessment & Engineering Controls: The First Line of Defense

Before any personal protective equipment is selected, the primary methods for exposure control are engineering and administrative controls.[6] These are foundational to a safe laboratory environment.

  • Engineering Controls : All work involving 2,6-diiodo-7H-purine powder must be conducted in a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particles.[2] Facilities should be equipped with eyewash stations and safety showers.[2]

  • Administrative Controls : Access to areas where this compound is handled should be restricted.[7] Clear signage indicating the presence of a potentially hazardous compound is mandatory. All personnel must receive documented training on the specific risks and handling procedures for this chemical before work begins.[8] Prohibit eating, drinking, and applying cosmetics in the laboratory.[7]

The PPE Ensemble: A Head-to-Toe Protocol

The selection of PPE is not a one-size-fits-all checklist; it is a risk-based assessment tailored to the specific task.[9] The following table summarizes the required PPE for common laboratory operations involving 2,6-diiodo-7H-purine.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Unpacking/Weighing Solid Safety Goggles & Face ShieldDouble Nitrile GlovesDisposable, back-closing GownN95 Respirator (if not in a certified containment hood)
Preparing Solutions Chemical Splash GogglesDouble Nitrile GlovesChemical-resistant Lab Coat or GownNot required if performed in a fume hood
Handling Solutions Safety Glasses with Side ShieldsSingle pair of Nitrile GlovesStandard Lab CoatNot required
Spill Cleanup (Minor) Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile or Butyl GlovesChemical-resistant Apron over GownN95 or higher Respirator
Waste Disposal Safety Glasses with Side ShieldsDouble Nitrile GlovesLab Coat or GownNot required
Eye and Face Protection: Shielding from Splashes and Aerosols

The eyes are highly susceptible to chemical injury. The choice of protection depends on the potential for splashes and airborne particles.

  • Chemical Splash Goggles : These are mandatory when preparing solutions or during any activity with a high risk of splashing.[10] They form a complete seal around the eyes, offering superior protection compared to standard safety glasses.

  • Face Shield : When handling the solid powder outside of a containment hood or cleaning up a spill, a face shield must be worn in addition to safety goggles.[11] This provides a full barrier against aerosolized particles and splashes.[12]

  • Safety Glasses : For low-risk activities, such as handling sealed containers or very dilute solutions, safety glasses with permanent side shields are the minimum requirement.[13]

Hand Protection: The Critical Barrier

Dermal absorption is a primary route of exposure. Glove selection is critical and must be based on chemical resistance and the specific task.

  • Double Gloving : For all high-risk activities, including weighing the solid compound and preparing concentrated solutions, double gloving with powder-free nitrile gloves is required.[12][14] This provides redundancy in case the outer glove is compromised. The outer glove should be removed immediately upon exiting the containment area or after handling the primary container, and the inner glove should be removed upon leaving the immediate work area.[15]

  • Glove Material : Nitrile gloves offer good resistance to a wide range of chemicals and are a suitable choice for handling purine analogs.[16] They are also less likely to cause allergic reactions than latex.[16]

  • Regular Changes : Gloves must be changed every 30 minutes during continuous work or immediately if they are known to be contaminated or damaged.[12] Never touch "clean" surfaces like doorknobs, keyboards, or notebooks with gloved hands.

Body Protection: Preventing Skin Contact and Contamination

Body protection prevents the contamination of personal clothing and skin.

  • Disposable Gowns : When handling the solid powder or concentrated solutions, a disposable, solid-front, back-closing gown with tight-fitting cuffs is required.[12] This provides a higher level of protection than a standard lab coat and should be disposed of as hazardous waste after the task is complete or if contaminated.

  • Lab Coats : For routine handling of dilute solutions, a clean, buttoned lab coat is sufficient. Lab coats used for this work should be laundered professionally and not taken home.

  • Closed-toe Shoes : Fully enclosed shoes that cover the entire foot are mandatory in any laboratory setting.[9]

Respiratory Protection: An Essential Precaution for Powders

Fine chemical powders can easily become airborne, posing a significant inhalation risk.

  • Work Within a Fume Hood : The primary method to prevent inhalation is to handle the solid compound exclusively within a certified chemical fume hood or powder containment hood.[2][6]

  • N95 Respirator : If, under rare and controlled circumstances, the solid must be handled outside of a primary engineering control, a properly fit-tested N95 respirator is the minimum requirement.[12] Note that surgical masks offer no protection against chemical dust.[12]

Operational Plans: From Receipt to Disposal

A robust PPE plan is integrated into every step of the chemical's lifecycle in the laboratory.

Workflow for Safe Handling of 2,6-diiodo-7H-purine

The following diagram illustrates the critical control points and required PPE for a typical workflow.

G Workflow: Handling 2,6-diiodo-7H-purine cluster_prep Preparation & Weighing cluster_solubilize Solubilization cluster_cleanup Post-Handling & Cleanup a Don Full PPE: - Gown (back-closing) - Double Nitrile Gloves - Goggles & Face Shield b Work in Fume Hood or Containment Booth a->b c Weigh Solid Compound into a tared, sealed container b->c d Add solvent to sealed container via syringe/cannula c->d Maintain in Hood e Ensure complete dissolution d->e f Decontaminate surfaces with appropriate solvent e->f Proceed to Cleanup g Doff Outer Gloves before exiting hood f->g h Dispose of all solid waste in a sealed, labeled bag g->h i Doff remaining PPE and wash hands thoroughly h->i

Caption: A logical workflow for safely weighing and solubilizing 2,6-diiodo-7H-purine.

Step-by-Step Protocol: Minor Spill Cleanup (Solid Powder)

A quick and correct response to a minor spill (less than 1 gram in a contained area) is critical to prevent wider contamination.[17]

  • Alert & Isolate : Immediately alert personnel in the vicinity. Restrict access to the spill area.

  • Don PPE : If not already wearing it, don the appropriate PPE: a disposable gown, double nitrile gloves, chemical splash goggles, and a face shield. An N95 respirator is also recommended.

  • Contain the Spill : Gently cover the spill with absorbent pads or paper towels to prevent further aerosolization.[18] Do NOT sweep the dry powder.

  • Wet the Material : Carefully wet the absorbent pads with a suitable solvent (e.g., isopropanol or ethanol) to dampen the powder.[18]

  • Clean the Area : Working from the outside edge of the spill inward, carefully wipe up the wetted material with the absorbent pads.[18] Place all used pads into a heavy-duty plastic bag.

  • Decontaminate : Wipe the spill area again with a clean pad soaked in the solvent, followed by a wipe with a detergent and water solution.[19]

  • Dispose : Seal the plastic bag containing all contaminated materials (pads, gloves, etc.). Place this bag into a second bag, label it clearly as "Hazardous Waste: 2,6-diiodo-7H-purine," and arrange for proper disposal according to your institution's EHS guidelines.[20]

  • Doff PPE & Wash : Remove PPE, avoiding contact with the contaminated exterior. Wash hands and any exposed skin thoroughly with soap and water.

Disposal Plan: A Cradle-to-Grave Responsibility

All materials contaminated with 2,6-diiodo-7H-purine must be treated as hazardous waste.

  • Solid Waste : This includes contaminated gloves, gowns, absorbent pads, and any empty vials. These items must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[8][20]

  • Liquid Waste : Unused solutions or solvent rinses must be collected in a separate, labeled hazardous waste container. Halogenated waste streams should not be mixed with non-halogenated streams unless permitted by your institution's waste management plan.

  • Sharps : Needles and syringes used to transfer solutions must be disposed of in a designated sharps container for hazardous chemical waste.[8]

By adhering to these rigorous PPE and handling protocols, researchers can confidently work with 2,6-diiodo-7H-purine, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • Material Safety Data Sheet - Purine, 99%. (n.d.). Cole-Parmer.
  • SAFETY DATA SHEET - Spectrum Chemical. (2017, August 18). Spectrum Chemical.
  • Hloušková, S., et al. (2012). 2,6-Dichloro-7-isopropyl-7H-purine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1585.
  • Safe handling of cytotoxics: guideline recommendations. (2015). Journal of Oncology Pharmacy Practice, 21(4), 280-289.
  • Personal Protective Equipment. (n.d.). Auburn University Business and Administration.
  • Personal Protective Equipment. (2020, October 30). Cole-Parmer.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, August 5). Sigma-Aldrich.
  • Safety Data Sheet: Uric acid. (n.d.). Carl ROTH.
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 18). Fisher Scientific.
  • Guidelines for Cytotoxic (Antineoplastic) Drugs. (1986, January 29). Occupational Safety and Health Administration (OSHA).
  • Lab Safety Equipment & PPE. (n.d.). ChemTalk.
  • Spill Management Procedure. (n.d.). Texas A&M Texarkana.
  • 2,6-Diaminopurine. (n.d.). PubChem.
  • Controlling Occupational Exposure to Hazardous Drugs. (n.d.). Occupational Safety and Health Administration (OSHA).
  • Choosing The Correct PPE. (n.d.). UC Merced Environmental Health & Safety.
  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). The University of Tennessee, Knoxville.
  • Chemical Spill Clean-Up. (n.d.). University of Delaware Environmental Health & Safety.
  • Laboratory Chemical Spill Cleanup and Response Guide. (2023, May). The City University of New York.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
  • Safe handling of cytotoxic drugs in the workplace. (n.d.). Health and Safety Executive (HSE).
  • Investigation of acute toxicity of novel 3,7-dihydro-1H-purine- 2,6-dione derivatives. (2021, February 11). Egyptian Journal of Chemistry, 64(10), 5589-5593.
  • 8 Steps to Handling a Lab Chemical Spill. (2023, May 5). Westlab.
  • ASHP Guidelines on Handling Hazardous Drugs. (2006). American Journal of Health-System Pharmacy, 63(12), 1172-1193.
  • Safety Data Sheet: 1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidine. (n.d.). Carl ROTH.
  • SAFETY DATA SHEET URIC ACID. (2018, May 18). ARCHEM.
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  • Essential Safety and Disposal Guidance for 6-decylsulfanyl-7H-purine. (n.d.). Benchchem.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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